1,4-Dibromo-2,3-dimethoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8Br2O2 |
|---|---|
Molecular Weight |
295.96 g/mol |
IUPAC Name |
1,4-dibromo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8Br2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
InChI Key |
QHHTUAGFGZHPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1,4-Dibromo-2,3-dimethoxybenzene: A Silicon-Directed Ortho-Metalation Strategy
Here is an in-depth technical guide on the synthesis of 1,4-dibromo-2,3-dimethoxybenzene, structured for advanced researchers and drug development professionals.
Executive Summary & Strategic Retrosynthetic Analysis
1,4-Dibromo-2,3-dimethoxybenzene (often referred to by its alternate IUPAC numbering, 3,6-dibromo-1,2-dimethoxybenzene) is a critical building block in advanced organic synthesis. It is extensively utilized in the construction of complex p-terphenyl architectures, supramolecular helicates, and biologically active natural product bromophenols [1].
A common pitfall in synthesizing this specific isomer is the attempt to directly brominate 1,2-dimethoxybenzene (veratrole). Direct electrophilic aromatic substitution (EAS) is governed by the strongly activating, ortho/para-directing methoxy groups. Because the para positions (C4 and C5) are sterically unencumbered compared to the ortho positions (C3 and C6), standard bromination exclusively yields the undesired 4,5-dibromo-1,2-dimethoxybenzene.
To invert this regiochemical bias, we must deploy a Directed Ortho Metalation (DoM) strategy followed by an Ipso-Bromodesilylation . This approach leverages the Lewis basicity of the methoxy oxygens to pre-coordinate a lithium base, directing deprotonation strictly to the sterically hindered C3 and C6 positions.
Mechanistic Causality & Reaction Pathways
The synthesis is a two-stage, self-validating system.
Stage 1: Double Directed Ortho Metalation (DoM) The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is non-negotiable; it breaks the oligomeric clusters of n-butyllithium (n-BuLi), drastically increasing its kinetic basicity. The lithium cation coordinates with the lone pairs of the methoxy oxygens, placing the basic butyl anion in close proximity to the ortho-protons. Following dilithiation, quenching with chlorotrimethylsilane (TMSCl) installs bulky trimethylsilyl (TMS) groups, yielding 1,4-bis(trimethylsilyl)-2,3-dimethoxybenzene [2].
Stage 2: Ipso-Bromodesilylation The installed TMS group serves as an excellent electrofugal leaving group. During electrophilic attack by bromine, the β -silicon effect stabilizes the intermediate Wheland complex, driving the reaction forward. Sodium acetate (NaOAc) is utilized as an acid scavenger to neutralize the resulting hydrobromic acid, preventing unwanted ether cleavage [3].
Figure 1: Mechanistic sequence for the synthesis of 1,4-dibromo-2,3-dimethoxybenzene via DoM.
Quantitative Data: Stoichiometric Matrix
To ensure reproducibility and high yield, strict adherence to the stoichiometric ratios outlined below is required. Excess reagents in the DoM step account for the decreased acidity of the second ortho-proton following the first lithiation.
| Reagent | MW ( g/mol ) | Equivalents | Function |
| 1,2-Dimethoxybenzene | 138.16 | 1.0 | Starting Material |
| n-Butyllithium (1.6 M) | 64.06 | 2.5 | Strong Base |
| TMEDA | 116.20 | 2.5 | Chelating Ligand |
| TMSCl | 108.64 | 2.6 | Electrophilic Silylating Agent |
| 1,4-Bis(TMS)-2,3-dimethoxybenzene | 282.53 | 1.0 | Isolated Intermediate |
| Bromine (Br₂) | 159.81 | 4.0 | Electrophilic Brominating Agent |
| Sodium Acetate (NaOAc) | 82.03 | 2.0 | Acid Scavenger / Buffer |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1,4-Bis(trimethylsilyl)-2,3-dimethoxybenzene
Causality Check: Strictly anhydrous conditions are critical. Ambient moisture will prematurely quench the highly reactive organolithium intermediate, leading to mono-silylation or complete reaction failure [2].
-
Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times).
-
Reagent Loading: Charge the flask with 1,2-dimethoxybenzene (1.0 eq) and anhydrous hexane (or THF, depending on solubility preferences).
-
Ligand Addition: Inject freshly distilled TMEDA (2.5 eq). Note: Do not skip distillation; oxidized TMEDA will fail to break the n-BuLi hexamers.
-
Metalation: Cool the mixture to 0 °C. Add n-BuLi (1.6 M in hexanes, 2.5 eq) dropwise over 1 hour to control the exothermic metalation.
-
Maturation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 24–28 hours. Extended time is required to ensure complete dilithiation at the less reactive second ortho position.
-
Electrophilic Quench: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add TMSCl (2.6 eq) dropwise. The cryogenic temperature prevents the highly nucleophilic dilithio species from cleaving the methoxy ethers.
-
Completion: Allow the mixture to warm to room temperature and stir for an additional 5 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography to isolate the bis-silane intermediate.
Protocol B: Ipso-Bromodesilylation to 1,4-Dibromo-2,3-dimethoxybenzene
Causality Check: Temperature control (0 °C) and the presence of a buffer (NaOAc) are mandatory to prevent radical polybromination and to protect the methoxy groups from acidic cleavage by generated HBr [3].
-
Dissolution: Dissolve the purified 1,4-bis(trimethylsilyl)-2,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Buffering: Add anhydrous sodium acetate (2.0 eq) directly to the solution as a suspension.
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Bromination: Prepare a solution of bromine (Br₂, 4.0 eq) in CH₂Cl₂. Add this solution dropwise to the reaction mixture. Note: 4.0 equivalents are used to drive the double substitution to absolute completion (2 eq required theoretically, plus excess).
-
Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Validate completion via TLC (monitor the disappearance of the non-polar bis-TMS starting material).
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red/brown color of excess bromine completely dissipates.
-
Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or via flash column chromatography to afford analytically pure 1,4-dibromo-2,3-dimethoxybenzene.
References
- Source: tandfonline.
- Source: rsc.
- Source: scribd.
1,4-Dibromo-2,3-dimethoxybenzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dibromo-2,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,3-dimethoxybenzene is a polysubstituted aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its utility is primarily derived from the differential reactivity of its two bromine atoms, which are electronically and sterically distinct due to the influence of the adjacent methoxy groups. This guide provides a comprehensive overview of its chemical properties, synthesis, characteristic reactivity, and applications, with a focus on its role as a precursor in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Compound Identification and Physicochemical Properties
Precise identification and understanding of fundamental physical properties are critical for the successful handling and application of any chemical reagent. 1,4-Dibromo-2,3-dimethoxybenzene is a stable, solid compound under standard laboratory conditions.
Table 1: Compound Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dibromo-1,4-dimethoxybenzene | [1] |
| CAS Number | 5030-61-5 | [2][3] |
| Molecular Formula | C₈H₈Br₂O₂ | [1][2] |
| Molecular Weight | 295.96 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 154-158 °C | [2] |
| Boiling Point | 296.5 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| InChI Key | VKYGKMRHYONFBP-UHFFFAOYSA-N | [1] |
Storage and Handling: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[4] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling.[5][6]
Spectroscopic Profile
The structural features of 1,4-Dibromo-2,3-dimethoxybenzene give rise to a distinct spectroscopic signature. While a specific experimental spectrum is not publicly available in the search results, a theoretical analysis based on its structure allows for the prediction of its key NMR signals.
-
¹H NMR: The molecule possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent. They would appear as a singlet. The two methoxy groups are also chemically equivalent and would present as a sharp singlet, integrating to six protons.
-
¹³C NMR: Four distinct signals are expected in the aromatic region, corresponding to the two bromine-substituted carbons, the two methoxy-substituted carbons, and the two proton-bearing carbons. An additional signal would be present in the aliphatic region for the equivalent methoxy carbons.
Synthesis and Preparation
While various methods exist for the bromination of aromatic compounds, the synthesis of specifically substituted isomers like 1,4-dibromo-2,3-dimethoxybenzene often requires a strategic approach to ensure regioselectivity. A common precursor is 1,4-dimethoxybenzene (hydroquinone dimethyl ether). Direct bromination of 1,4-dimethoxybenzene can lead to the 2,5-isomer.[7] Therefore, achieving the 2,3-dibromo substitution pattern often involves multi-step sequences starting from differently substituted precursors. For instance, syntheses starting from 1-bromo-2,3-dimethoxybenzene have been reported in the literature to build more complex structures.[8]
A representative laboratory-scale synthesis for a related compound, 1,4-dibromo-2,5-dimethoxybenzene, highlights a solventless and environmentally conscious approach using Oxone® and sodium bromide, which can be adapted for similar chemistries.[7]
Example Protocol: Solventless Dibromination of 1,4-Dimethoxybenzene
This protocol describes the synthesis of the 2,5-isomer but illustrates the principles of electrophilic aromatic substitution on this scaffold.
-
Reagent Preparation: Place 1,4-dimethoxybenzene (4.0 mmol) and sodium bromide (8.0 mmol) in a mortar and pestle.[7]
-
Initiation: Add Oxone® (4.0 mmol) to the mixture.[7]
-
Reaction: Grind the solid mixture for approximately 15 minutes. The mixture will initially be a white powder, become tacky, and then develop orange-brown streaks as elemental bromine is transiently formed. The final crude product is a waxy solid.[7]
-
Work-up: Add water to the mortar and continue grinding to wash the solid. Collect the solid by vacuum filtration. The resulting pinkish, grainy solid is the crude product.[7]
-
Purification: Recrystallize the solid from 95% ethanol. Heat the solid with a heat gun while gradually adding ethanol until it completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the white, needle-like crystals by Büchner filtration and rinse with a small amount of ice-cold ethanol.[7]
Causality Note: The use of Oxone® as an oxidizing agent in conjunction with sodium bromide provides an in situ source of electrophilic bromine, avoiding the handling of hazardous liquid bromine. The solventless "grind-stone" chemistry approach is not only environmentally friendly but can also accelerate reaction rates by bringing reactants into close physical contact.[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of 1,4-Dibromo-2,3-dimethoxybenzene lies in the sequential and regioselective functionalization of its C-Br bonds. These bonds are amenable to a wide range of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions.
Metal-Halogen Exchange: Lithiation and Grignard Reagent Formation
The bromine atoms can be converted into highly nucleophilic organometallic species. This transformation is fundamental for forming new carbon-carbon or carbon-heteroatom bonds.
-
Lithiation: Reaction with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can induce a lithium-halogen exchange.[9] This process is rapid and efficient, especially for aryl bromides. The choice of which bromine atom reacts first is influenced by steric and electronic factors, including potential coordination of the organolithium reagent with the proximal methoxy groups. The ortho-directing effect of methoxy groups is a well-established principle in aromatic lithiation, although in this dibromo-substituted case, the exchange mechanism dominates.[10]
-
Grignard Reagent Formation: The corresponding Grignard reagent can be formed by reacting 1,4-dibromo-2,3-dimethoxybenzene with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[11][12] Activation of the magnesium surface, often with a small amount of iodine or 1,2-dibromoethane, is crucial to initiate the reaction.[12][13] The resulting Grignard reagent is a powerful nucleophile capable of reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[14][15]
Caption: Workflow for selective mono-functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
1,4-Dibromo-2,3-dimethoxybenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16] This reaction forges a new C-C bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester).[17] The differential reactivity of the two C-Br bonds can often be exploited to achieve selective mono- or di-substitution by carefully controlling reaction conditions.[18]
The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[17][19]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Example Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the mono-arylation of an aryl dibromide, which can be optimized for 1,4-dibromo-2,3-dimethoxybenzene.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dibromo-2,3-dimethoxybenzene (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[16][20]
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as toluene/ethanol/water or dioxane/water.[16]
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and catalyst system.[20] Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-coupled product.
Causality Note: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[19][20] The choice of solvent, base, and palladium ligand can significantly impact reaction efficiency, yield, and selectivity. Water is often a beneficial component of the solvent system in Suzuki couplings.[16]
Applications in Medicinal Chemistry and Materials Science
The structural motif of 1,4-dibromo-2,3-dimethoxybenzene is a precursor to various complex molecules with significant biological activity or material properties.
-
Synthesis of Biologically Active Phenols: This compound has been utilized in the synthesis of naturally occurring brominated dibenzyl phenols, which exhibit interesting biological profiles. The synthetic strategy involves using the dibromobenzene core to connect different phenolic units.[8]
-
Precursor to Quinone Derivatives: It can be converted into sulfur-containing quinone derivatives. Such compounds are of interest in medicinal chemistry and materials science due to their redox properties and potential as bioactive agents or electronic materials.[21]
Safety and Hazard Profile
1,4-Dibromo-2,3-dimethoxybenzene is classified as a hazardous substance. It is an irritant to the eyes, skin, and respiratory system.[5][22][23]
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [5][23] |
| H319 | Causes serious eye irritation | [4][5][23] |
| H335 | May cause respiratory irritation | [4][5][23] |
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[4][6]
-
Avoid breathing dust.[5]
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[5][6]
Conclusion
1,4-Dibromo-2,3-dimethoxybenzene is a key synthetic intermediate whose value is defined by the strategic placement of its four substituents. The two bromine atoms provide orthogonal handles for sequential functionalization through well-established organometallic and cross-coupling chemistries. The adjacent methoxy groups modulate the electronic properties and steric environment of the benzene ring, influencing the regioselectivity of these transformations. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound opens avenues for the efficient and controlled synthesis of novel and complex molecular targets.
Sources
- 1. 2,3-Dibromo-1,4-dimethoxybenzene | C8H8Br2O2 | CID 14876676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dimethoxy-2,3-dibromobenzene | CAS#:5030-61-5 | Chemsrc [chemsrc.com]
- 3. americanelements.com [americanelements.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. adichemistry.com [adichemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide on the Structure of 1,4-Dibromo-2,3-dimethoxybenzene
Abstract
This technical guide provides a comprehensive examination of the chemical structure of 1,4-Dibromo-2,3-dimethoxybenzene (CAS No: 175844-47-0), a key halogenated aromatic intermediate. This document is tailored for researchers, scientists, and professionals in drug development and materials science who utilize substituted benzene derivatives in complex organic synthesis. We will delve into the synthesis, detailed structural elucidation through modern spectroscopic methods, and the inherent reactivity of this compound. The guide includes detailed experimental protocols, explanations for methodological choices, and visual diagrams to illustrate key processes, ensuring a blend of theoretical understanding and practical application.
Introduction
1,4-Dibromo-2,3-dimethoxybenzene, with the molecular formula C₈H₈Br₂O₂, is a symmetrically substituted aromatic compound. Its structure, featuring two bromine atoms and two adjacent methoxy groups on a benzene ring, makes it a valuable and versatile precursor in organic synthesis. The bromine atoms serve as reactive handles for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The methoxy groups, being strong electron-donating groups, activate the aromatic ring, influencing its reactivity and the regioselectivity of further substitutions. Understanding the precise structure and spectral characteristics of this molecule is paramount for its effective use in the synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Synthesis of 1,4-Dibromo-2,3-dimethoxybenzene
The synthesis of 1,4-Dibromo-2,3-dimethoxybenzene is typically achieved through the electrophilic bromination of 1,2-dimethoxybenzene (veratrole). The methoxy groups are ortho-, para-directing and activating; thus, direct bromination tends to yield a mixture of products. A controlled, stepwise approach is often necessary to achieve the desired 1,4-dibromo substitution pattern.
Synthetic Rationale and Mechanism
The key to this synthesis is controlling the regioselectivity of the bromination. Starting with 1-bromo-2,3-dimethoxybenzene allows for a more controlled introduction of the second bromine atom. The electron-donating methoxy groups strongly activate the positions para to them. In 1-bromo-2,3-dimethoxybenzene, the position para to the 2-methoxy group is the C4 position, which is the desired site for the second bromination. Using a mild brominating agent like elemental bromine in a non-polar solvent allows for this selective electrophilic aromatic substitution.
Caption: Synthesis of 1,4-Dibromo-2,3-dimethoxybenzene.
Experimental Protocol: Bromination of 1-Bromo-2,3-dimethoxybenzene
This protocol is adapted from established procedures for the bromination of activated aromatic systems.[1]
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-2,3-dimethoxybenzene (1.0 mmol, 0.217 g) in 20 mL of chloroform.
-
Reagent Addition: Prepare a solution of bromine (1.1 mmol, 0.17 g) in 10 mL of chloroform. Add this solution dropwise to the stirring solution of the starting material at room temperature over a period of 1 minute.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 1,4-Dibromo-2,3-dimethoxybenzene.
Structural Elucidation and Spectroscopic Analysis
The confirmation of the 1,4-Dibromo-2,3-dimethoxybenzene structure relies on a combination of spectroscopic techniques. The molecule's symmetry is a key feature that simplifies its NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the plane of symmetry bisecting the C2-C3 and C5-C6 bonds, the molecule exhibits fewer NMR signals than the number of carbons and hydrogens would suggest.
-
¹H NMR Spectroscopy: The two aromatic protons (at C5 and C6) are chemically and magnetically equivalent, as are the two methoxy groups. This results in a very simple spectrum.
-
A singlet for the two aromatic protons.
-
A singlet for the six protons of the two equivalent methoxy groups.
-
-
¹³C NMR Spectroscopy: The symmetry of the molecule results in four distinct carbon signals.
-
One signal for the two bromine-substituted aromatic carbons (C1 and C4).
-
One signal for the two methoxy-substituted aromatic carbons (C2 and C3).
-
One signal for the two proton-bearing aromatic carbons (C5 and C6).
-
One signal for the two equivalent methoxy carbons (-OCH₃).
-
Table 1: NMR Spectroscopic Data for 1,4-Dibromo-2,3-dimethoxybenzene
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.15 | Singlet | Ar-H (2H) |
| ¹H | ~3.90 | Singlet | -OCH₃ (6H) |
| ¹³C | ~150 | - | C-O |
| ¹³C | ~120 | - | C-H |
| ¹³C | ~115 | - | C-Br |
| ¹³C | ~60 | - | -OCH₃ |
Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument frequency. The data is inferred from spectral data of similar dibromodimethoxybenzene isomers.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition, particularly the presence of two bromine atoms.
-
Molecular Ion Peak (M⁺): The molecular weight of 1,4-Dibromo-2,3-dimethoxybenzene is 295.96 g/mol .[4]
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion (M⁺). This cluster will consist of three peaks:
-
M⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Table 2: Key IR Absorptions for 1,4-Dibromo-2,3-dimethoxybenzene
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2850 | C-H Stretch (sp³) | Methoxy (-OCH₃) |
| ~3100-3000 | C-H Stretch (sp²) | Aromatic C-H |
| ~1580-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1000 | C-O Stretch (Asymmetric/Symmetric) | Aryl Ether (-O-CH₃) |
| ~700-500 | C-Br Stretch | Aryl Bromide |
Note: These are expected absorption ranges. Data is based on typical values for substituted benzenes.[6][7]
Crystallographic Data
As of the latest search, a detailed single-crystal X-ray diffraction structure for 1,4-Dibromo-2,3-dimethoxybenzene specifically is not publicly available. However, analysis of closely related structures, such as other halogenated dimethoxybenzenes, reveals that these molecules are typically planar.[8][9] The packing in the solid state would be governed by weak intermolecular interactions, including van der Waals forces and potentially weak C-H···O or Br···Br halogen bonding interactions, which dictate the overall crystal lattice.[8]
Reactivity and Synthetic Applications
The primary utility of 1,4-Dibromo-2,3-dimethoxybenzene in organic synthesis stems from the reactivity of its two C-Br bonds. These positions are prime sites for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an excellent substrate for reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[10][11] By reacting with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base, one or both bromine atoms can be replaced with a new organic moiety. This allows for the construction of complex biaryl or poly-aryl structures, which are common motifs in pharmaceuticals and organic electronics.
Caption: A representative Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura reaction.
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-Dibromo-2,3-dimethoxybenzene (1.0 eq), the arylboronic acid (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base: Add a degassed solvent mixture (e.g., toluene/ethanol/water) and a base (e.g., aqueous K₂CO₃ or Na₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC.[12]
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Conclusion
1,4-Dibromo-2,3-dimethoxybenzene is a structurally well-defined aromatic compound whose utility is rooted in its symmetry and the reactivity of its carbon-bromine bonds. Its identity and purity are unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy, with each technique providing complementary information. The predictable nature of its spectroscopic signatures, particularly the simple NMR spectra and the characteristic isotopic pattern in its mass spectrum, makes it a straightforward compound to characterize. As a synthetic building block, its true value is realized in its capacity to undergo palladium-catalyzed cross-coupling reactions, providing a reliable pathway to complex molecular architectures for a wide range of applications in science and industry.
References
-
Coşkun, M., & Dik, M. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. ARKIVOC, 2009(xiv), 75-87. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for "A General Method for the Decarboxylative Bromination of Aromatic Carboxylic Acids". RSC. [Link]
-
ResearchGate. (n.d.). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0274393). [Link]
-
NIST. (n.d.). Benzene, 1,4-dibromo-. NIST WebBook. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
IUCr Journals. (2015). Crystal structure of 4,4'-dibromo-2',5'-dimethoxy-biphenyl-2,5-dione. [Link]
-
University Handout. (n.d.). Interpreting simple 1H-NMR spectra. [Link]
-
NIST. (n.d.). Benzene, 1,4-dibromo-. NIST WebBook. [Link]
-
SpectraBase. (n.d.). 1,4-Dibromo-2,5-dimethoxy-3,6-bis(2'-methoxycarbonylethyl) benzene. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemical Synthesis Database. (2025). 1,4-dibromo-2,5-dimethoxybenzene. [Link]
-
PubMed Central (PMC). (n.d.). 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0052281). [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions. [Link]
-
PubChem. (n.d.). 2,3-Dibromo-1,4-dimethoxybenzene. [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. NIST WebBook. [Link]
- Google Patents. (n.d.).
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
Chemsrc. (2025). 1-Bromo-2,3-dimethoxybenzene. [Link]
-
PubChemLite. (n.d.). 1,3-dibromo-2,4-dimethoxybenzene (C8H8Br2O2). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. rsc.org [rsc.org]
- 4. 2,3-Dibromo-1,4-dimethoxybenzene | C8H8Br2O2 | CID 14876676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,4-Dibromo-2,5-dimethoxybenzene(2674-34-2) IR Spectrum [chemicalbook.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jsynthchem.com [jsynthchem.com]
1,4-Dibromo-2,3-dimethoxybenzene (CAS 175844-47-0): A Strategic Synthon in Advanced Pharmacophore and Material Synthesis
Executive Summary
In the landscape of modern synthetic organic chemistry and drug development, 1,4-Dibromo-2,3-dimethoxybenzene (CAS 175844-47-0) serves as a highly versatile, multi-functional building block. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable scaffold. The orthogonal reactivity between its para-positioned carbon-bromine bonds and ortho-positioned methoxy ethers allows researchers to execute complex, multi-step syntheses with high regiocontrol. This technical guide explores the mechanistic logic, advanced applications, and self-validating experimental protocols associated with this critical synthon.
Physicochemical Profiling and Structural Logic
The utility of 1,4-dibromo-2,3-dimethoxybenzene lies in its precise symmetry and electronic distribution. The two bromine atoms act as electrophilic handles for transition-metal-catalyzed cross-couplings or lithium-halogen exchanges. Conversely, the methoxy groups function as protected catechols. Because they are sterically hindered and electronically rich, they dictate the torsional angles of downstream products (such as biphenyls) and can be selectively unmasked when hydrogen-bond donors or metal-chelating sites are required.
Table 1: Physicochemical and Reactivity Profile
| Parameter | Value | Mechanistic Significance |
| CAS Number | 175844-47-0 | Primary identifier for procurement and regulatory tracking. |
| Molecular Formula | C8H8Br2O2 | Defines the stoichiometric baseline for cross-coupling reactions. |
| Molecular Weight | 295.96 g/mol | High mass reflects the presence of two heavy bromine isotopes ( 79 Br, 81 Br). |
| Purity Standard | ≥95% (Commercial) | Critical for preventing chain-termination in iterative cross-couplings. |
| Electrophilic Sites | C1, C4 (C-Br bonds) | Enables Pd-catalyzed cross-coupling and Li-halogen exchange. |
| Protected Sites | C2, C3 (Methoxy) | Susceptible to Lewis acid coordination (e.g., BBr 3 ) for ether cleavage. |
Mechanistic Utility in Advanced Drug Development
Isotopic Labeling for Metabolic Stability (Deuterated SSRIs)
In pharmacokinetics, the oxidative cleavage of benzodioxol rings by cytochrome P450 enzymes is a common metabolic liability. By replacing hydrogen with deuterium at these metabolic "soft spots," drug developers leverage the primary kinetic isotope effect to slow down metabolism, thereby increasing the drug's half-life.
1,4-Dibromo-2,3-dimethoxybenzene is the premier starting material for synthesizing 4,7-dideutero-1,3-benzodioxol, a critical precursor for next-generation Serotonin Reuptake Inhibitors (SSRIs) . The synthesis relies on a complete halogen-deuterium exchange followed by ether cleavage and deuteromethyleneation.
Workflow for synthesizing deuterated SSRI precursors from CAS 175844-47-0.
Construction of Bioactive p-Terphenyls and Carbonic Anhydrase Inhibitors
The symmetric para-dibromo configuration makes this compound an ideal core for synthesizing extended π -systems like p -terphenyls, which exhibit potent anticancer and neuroprotective properties . By controlling the stoichiometry of the boronic acid in a Suzuki cross-coupling, researchers can achieve regioselective mono-coupling, followed by a second coupling to build the terphenyl skeleton.
Furthermore, reacting the core with polyphosphoric acid (PPA) and subsequently cleaving the ethers yields naturally occurring bromophenols that function as highly selective Carbonic Anhydrase Inhibitors (CAIs) .
Sequential Suzuki cross-coupling pathway for bioactive p-terphenyl synthesis.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be treated as a self-validating system. This means integrating analytical checkpoints directly into the workflow so that causality and success are proven before moving to the next step.
Protocol A: Synthesis of 1,2-Dimethoxy-3,6-dideuterobenzene via Halogen-Deuterium Exchange
-
Causal Rationale: Lithium-halogen exchange using n -butyllithium replaces the bromine atoms with lithium. The strong carbon-lithium bond is highly nucleophilic and reacts rapidly with deuterium oxide (D 2 O), ensuring complete isotopic labeling .
-
Step-by-Step Procedure:
-
Flame-dry a Schlenk flask and purge with argon. Dissolve 10 mmol of 1,4-dibromo-2,3-dimethoxybenzene in 50 mL of anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add n -BuLi (2.2 equivalents, 2.5 M in hexanes) dropwise over 15 minutes to prevent localized heating.
-
Stir at -78 °C for 1 hour to ensure complete double lithiation.
-
Quench the reaction rapidly with an excess of D 2 O (5.0 equivalents) and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
-
Self-Validation Checkpoint (Mass Spectrometry): The starting material possesses a distinct isotopic signature due to the two bromines (M, M+2, M+4 peaks in a 1:2:1 ratio around m/z 296). The successful product will show a molecular ion peak at m/z 140 with the complete absence of the bromine isotope pattern.
Protocol B: Ether Cleavage to Yield 3,6-Dideuterobenzene-1,2-diol
-
Causal Rationale: Boron tribromide (BBr 3 ) is a potent Lewis acid that coordinates to the methoxy oxygen. Subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether bond, forming a borate ester that is easily hydrolyzed to reveal the free catechol.
-
Step-by-Step Procedure:
-
Dissolve the purified 1,2-dimethoxy-3,6-dideuterobenzene in 30 mL of anhydrous CH 2 Cl 2 under argon.
-
Cool the solution to -78 °C.
-
Carefully add BBr 3 (3.0 equivalents, 1.0 M in CH 2 Cl 2 ) dropwise.
-
Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 12 hours.
-
Cool the mixture to 0 °C and quench very cautiously with ice water to hydrolyze the intermediate borate esters.
-
Extract with ethyl acetate, wash with brine, dry over Na 2 SO 4 , and concentrate.
-
-
Self-Validation Checkpoint (Ferric Chloride Test & NMR): Methoxy compounds do not react with FeCl 3 . The successful formation of the catechol product will immediately form a dark green/blue complex upon the addition of 1% aqueous FeCl 3 . Additionally, 1 H NMR will confirm the disappearance of the methoxy singlet at ~3.8 ppm.
References
- Tung, R. (2007). Novel benzo[D][1,3]-dioxol derivatives. U.S. Patent Application US20070191432A1.
-
Liu, M., et al. (2018). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology. Available at:[Link]
-
Gocer, H., et al. (2011). Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
starting materials for 1,4-Dibromo-2,3-dimethoxybenzene synthesis
The Synthesis of 1,4-Dibromo-2,3-dimethoxybenzene: A Comprehensive Technical Guide on Starting Materials and Directed Ortho-Metalation (DoM) Methodologies
Executive Summary and Strategic Importance
As a Senior Application Scientist, I frequently consult on the design of complex aromatic scaffolds for advanced materials and pharmaceuticals. 1,4-Dibromo-2,3-dimethoxybenzene (often referred to as 3,6-dibromoveratrole) is a highly sought-after building block. It serves as a critical aryl halide precursor in Suzuki cross-coupling reactions for the synthesis of natural p-terphenyls[1], oligo(catechol) ligands for metal-directed self-assembly[2], and novel bromophenol derivatives with carbonic anhydrase inhibitory properties[3].
However, achieving this specific substitution pattern presents a classic regiochemical challenge. This guide deconstructs the starting materials, explains the mechanistic causality behind the synthetic route, and provides a field-proven, self-validating protocol for its preparation.
Retrosynthetic Analysis: The Regiochemical Conundrum
When designing a synthetic route to 1,4-dibromo-2,3-dimethoxybenzene, the most intuitive starting material is 1,2-dimethoxybenzene (veratrole) .
The Failure of Direct Electrophilic Aromatic Substitution (EAS): If one attempts to brominate veratrole using standard EAS conditions (e.g., Br₂ in acetic acid, or N-bromosuccinimide), the reaction overwhelmingly yields 4,5-dibromo-1,2-dimethoxybenzene. This occurs because the strongly electron-donating methoxy groups exert a +M (resonance) effect, directing the electrophile to the sterically unhindered para-positions (C4 and C5).
The Solution: Directed Ortho-Metalation (DoM): To force substitution at the sterically hindered C3 and C6 positions, we must abandon EAS and employ Directed Ortho-Metalation (DoM)[4]. By treating 1,2-dimethoxybenzene with a strong organolithium base, the lone pairs on the methoxy oxygen atoms coordinate with the lithium cation. This pre-equilibrium coordination directs the basic carbanion exclusively to the adjacent ortho-protons (C3 and C6), yielding a 3,6-dilithio intermediate that can subsequently be trapped by an electrophilic bromine source[4].
Core Starting Materials and Reagents
The success of the DoM pathway relies on the precise interplay of three critical components:
-
1,2-Dimethoxybenzene (Veratrole): The primary starting material. It can be sourced commercially or synthesized quantitatively by the exhaustive methylation of simple catechol (benzene-1,2-diol) derivatives using methyl iodide and a mild base[2].
-
n-Butyllithium (n-BuLi) & TMEDA: n-BuLi serves as the metalating agent. However, n-BuLi exists as unreactive hexamers in non-polar solvents. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is non-negotiable; it acts as a bidentate Lewis base that deaggregates the n-BuLi hexamers into highly reactive monomers, drastically increasing the kinetic basicity required for double deprotonation[4].
-
Electrophilic Bromine Source: Elemental bromine (Br₂) is the standard electrophile. Alternatively, 1,2-dibromoethane can be used to minimize oxidative side reactions.
Quantitative Data: Reagent Selection Matrix
The choice of brominating agent dictates the yield, regioselectivity, and safety profile of the reaction.
| Brominating Agent | Reaction Pathway | Regioselectivity | Typical Yield | Safety & Handling Causality |
| Bromine (Br₂) | DoM Quench (-78 °C) | 3,6-dibromo | 70–85% | Highly corrosive; requires strict cryogenic control to prevent ether cleavage. |
| 1,2-Dibromoethane | DoM Quench (-78 °C) | 3,6-dibromo | 60–75% | Carcinogenic; preferred when avoiding the strong oxidizing nature of Br₂. |
| N-Bromosuccinimide | Direct EAS (RT) | 4,5-dibromo | >90% | Incompatible with DoM. Yields the incorrect regioisomer via standard EAS. |
Experimental Protocol: A Self-Validating System
The following protocol details the synthesis of 1,4-dibromo-2,3-dimethoxybenzene from 1,2-dimethoxybenzene. Every step includes a visual or physical cue to validate the reaction's progress.
Step 1: Complexation and Preparation
-
Procedure: Flame-dry a Schlenk flask under an argon atmosphere. Dissolve 1,2-dimethoxybenzene (1.0 equiv) and anhydrous TMEDA (2.5 equiv) in anhydrous diethyl ether (or THF).
-
Causality: Moisture must be rigorously excluded, as water will instantly quench the n-BuLi, halting the reaction. TMEDA is added first to ensure it is available to complex the n-BuLi immediately upon addition.
Step 2: Directed Ortho-Metalation (Dilithiation)
-
Procedure: Cool the reaction vessel to 0 °C using an ice bath. Slowly add n-BuLi (2.5 equiv, 2.5 M in hexanes) dropwise via syringe. After addition, remove the ice bath and allow the mixture to stir at room temperature for 12 to 24 hours.
-
Self-Validation: As the double metalation proceeds, a thick, pale yellow/white precipitate of 3,6-dilithio-1,2-dimethoxybenzene will form. The presence of this suspension is your visual confirmation that the DoM has successfully occurred.
Step 3: Electrophilic Halogenation
-
Procedure: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add the electrophilic bromine source (e.g., Br₂, 2.5 equiv) dissolved in a small amount of dry solvent.
-
Causality: Cryogenic temperatures are mandatory here. The dilithio species is highly reactive; adding Br₂ at higher temperatures leads to uncontrolled exothermic reactions, radical formation, and potential cleavage of the methoxy groups.
-
Self-Validation: Upon addition of the bromine, the pale precipitate will rapidly dissolve, and the solution will take on a distinct color change, indicating the formation of the carbon-bromine bonds and the consumption of the organolithium intermediate.
Step 4: Workup and Isolation
-
Procedure: Allow the reaction to slowly warm to room temperature. Quench carefully with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: Sodium thiosulfate reduces any unreacted, corrosive Br₂ into benign bromide salts, ensuring safe handling during extraction. The crude product can be purified via recrystallization from ethanol or silica gel chromatography to yield pure 1,4-dibromo-2,3-dimethoxybenzene.
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression of the DoM pathway.
Workflow of the DoM synthesis of 1,4-dibromo-2,3-dimethoxybenzene.
References
-
"Structural diversity and biological activity of natural p-terphenyls." National Institutes of Health (PMC). Source: PMC. URL:[Link]
-
"Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products." Journal of Enzyme Inhibition and Medicinal Chemistry. Source: Taylor & Francis. URL:[Link]
-
Shaum, J. B., et al. "Reduction of aromatic ketones with [RuCl2(mesitylene)]2/L25 system / Pyrene Functionalized Norbornadiene." ResearchGate. Source: ResearchGate. URL:[Link]
Sources
An In-Depth Technical Guide to 1,4-Dibromo-2,3-dimethoxybenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
1,4-Dibromo-2,3-dimethoxybenzene is a polysubstituted aromatic compound that serves as a highly versatile and valuable building block in organic synthesis. Its strategic placement of two methoxy groups and two bromine atoms on a benzene core allows for a wide range of selective chemical transformations. This guide provides a comprehensive technical overview of this reagent, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, present a detailed and validated synthetic protocol with mechanistic insights, explore its reactivity with a focus on modern cross-coupling reactions, and discuss its applications as a key intermediate in the development of complex molecules, including pharmacologically active agents.
Introduction: The Strategic Value of Polysubstituted Benzene Scaffolds
Substituted benzene rings are fundamental scaffolds in a vast array of functional molecules, from pharmaceuticals to materials science.[1] The specific pattern of substitution dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity or material function. Dimethoxybenzene derivatives, in particular, are prevalent in biologically active compounds, where the methoxy groups can influence solubility, metabolic stability, and receptor binding interactions.[1][2]
1,4-Dibromo-2,3-dimethoxybenzene (CAS No: 175844-47-0) is a synthetically powerful intermediate precisely because of its unique substitution pattern.[3] The two bromine atoms serve as versatile handles for introducing molecular complexity. They are ideal leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the selective formation of new carbon-carbon and carbon-heteroatom bonds.[4] The adjacent (vicinal) dimethoxy groups at the 2- and 3-positions influence the electronic nature of the ring and can play a role in directing subsequent reactions or modulating the properties of the final product. This guide aims to provide the necessary technical details to effectively utilize this compound in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is critical for its proper handling, purification, and characterization.
Physical and Chemical Properties
The key properties of 1,4-Dibromo-2,3-dimethoxybenzene are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1,4-Dibromo-2,3-dimethoxybenzene | Internal |
| CAS Number | 175844-47-0 | [3] |
| Molecular Formula | C₈H₈Br₂O₂ | [3] |
| Molecular Weight | 295.96 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [3] |
| Storage | Store at room temperature | [3] |
Note: While some databases list properties for the isomer 2,3-Dibromo-1,4-dimethoxybenzene (CAS 5030-61-5), such as a melting point of 154-158°C, it is crucial to verify the data for the specific 1,4-dibromo isomer (CAS 175844-47-0) from the supplier's Certificate of Analysis.[5]
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): We expect to see two singlets in the aromatic region. The two protons at the C5 and C6 positions are chemically equivalent and would appear as a singlet (δ ≈ 7.0-7.3 ppm, 2H). The two methoxy groups at C2 and C3 are also chemically equivalent and would appear as a single singlet (δ ≈ 3.8-4.0 ppm, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would include quaternary carbons attached to bromine (δ ≈ 110-120 ppm), quaternary carbons attached to methoxy groups (δ ≈ 150-155 ppm), protonated aromatic carbons (δ ≈ 115-125 ppm), and the methoxy carbons (δ ≈ 55-60 ppm).
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for two bromine atoms. The molecular ion peak [M]⁺ would appear at m/z 294, [M+2]⁺ at m/z 296, and [M+4]⁺ at m/z 298 with a relative intensity ratio of approximately 1:2:1.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. While there are multiple potential routes, a common and reliable method involves the electrophilic bromination of a suitable precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C-Br bonds, suggesting an electrophilic aromatic substitution reaction on a 2,3-dimethoxybenzene precursor.
Caption: Retrosynthetic analysis of 1,4-Dibromo-2,3-dimethoxybenzene.
Detailed Experimental Protocol: Electrophilic Bromination
This protocol describes a robust method for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Reaction Scheme: 2,3-Dimethoxyaniline → (Sandmeyer Reaction) → 2,3-Dimethoxybenzenediazonium salt → (Bromination) → 1-Bromo-2,3-dimethoxybenzene → (Further Bromination) → 1,4-Dibromo-2,3-dimethoxybenzene
A more direct bromination of 1,2-dimethoxybenzene (veratrole) often yields the 4,5-dibromo isomer due to the ortho-, para-directing nature of the methoxy groups. Therefore, a multi-step synthesis starting from a precursor that allows for regiocontrol is often necessary.
A practical synthesis can be adapted from procedures for analogous compounds, such as the bromination of 1-bromo-2,3-dimethoxybenzene.[6]
Materials:
-
1-Bromo-2,3-dimethoxybenzene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-2,3-dimethoxybenzene (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the reaction.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. Portion-wise addition at low temperature helps to control the reaction rate, prevent overheating, and minimize the formation of over-brominated byproducts.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Rationale: TLC is a crucial self-validating step. It provides a real-time assessment of the reaction's progress, ensuring it is stopped at the optimal point to maximize yield and minimize impurities.
-
-
Workup and Extraction: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Rationale: The water quench stops the reaction and precipitates the organic product. Extraction with an immiscible organic solvent (ethyl acetate) isolates the product from the aqueous phase containing DMF and inorganic salts.
-
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Rationale: The water wash removes residual DMF. The bicarbonate wash neutralizes any acidic byproducts (like HBr). The brine wash removes bulk water from the organic phase before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all traces of water with a drying agent is essential before solvent removal to prevent hydrolysis and ensure a clean crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Rationale: This is the final validation step. Chromatography separates the desired product from unreacted starting material, byproducts, and any residual impurities, yielding the pure 1,4-Dibromo-2,3-dimethoxybenzene.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity and Applications in Drug Development
The synthetic utility of 1,4-Dibromo-2,3-dimethoxybenzene lies in the differential reactivity of its functional groups. The two bromine atoms are prime sites for metal-catalyzed cross-coupling reactions.
Key Transformation: Palladium-Catalyzed Cross-Coupling
This compound is an excellent substrate for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the modular construction of complex molecular architectures. A researcher can selectively functionalize one or both bromine atoms to build biaryl systems, introduce alkynes, or append amine functionalities.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dibromo-2,3-dimethoxybenzene | 175844-47-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Dimethoxy-2,3-dibromobenzene | CAS#:5030-61-5 | Chemsrc [chemsrc.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comprehensive Technical Guide: Physical Characteristics and Synthetic Utility of 1,4-Dibromo-2,3-dimethoxybenzene
Executive Summary
In the landscape of advanced organic synthesis and drug development, poly-substituted benzenes serve as indispensable molecular scaffolds. 1,4-Dibromo-2,3-dimethoxybenzene (CAS: 175844-47-0) is a highly specialized, electron-rich aromatic building block[1]. Characterized by the precise spatial arrangement of two bulky bromine atoms and two methoxy groups, this compound offers unique physical properties and regioselective reactivity. It is frequently utilized in the synthesis of natural product bromophenols, carbonic anhydrase inhibitors[2], and isotopically labeled benzodioxol derivatives for pharmacokinetic studies[3].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between the fundamental physical characteristics of 1,4-Dibromo-2,3-dimethoxybenzene and its practical, field-proven applications in the laboratory. The following sections detail its physicochemical profile, the mechanistic logic behind its handling, and self-validating experimental protocols.
Molecular Architecture & Physical Characteristics
The physical behavior of 1,4-Dibromo-2,3-dimethoxybenzene is dictated by the interplay between the electron-donating methoxy groups (via resonance) and the electron-withdrawing, sterically demanding bromine atoms. The symmetry and molecular weight of the compound result in a highly stable crystalline solid at room temperature.
Quantitative Physical Data
To facilitate rapid reference for formulation and synthetic planning, the core physical characteristics are summarized below:
| Property | Value | Scientific Implication |
| CAS Number | 175844-47-0 | Standard identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C₈H₈Br₂O₂ | Indicates a high degree of halogenation, contributing to its mass. |
| Molecular Weight | 295.96 g/mol | High molecular weight relative to carbon count due to dual bromines. |
| Physical State | Solid (Crystalline) | Requires dissolution in appropriate organic solvents prior to reaction. |
| Solubility Profile | High in THF, DCM, Toluene; Insoluble in H₂O | Dictates the use of anhydrous, aprotic solvents for homogeneous catalysis. |
| Storage Conditions | Room temperature, sealed | Physically stable; does not require cryogenic storage unless in solution. |
| Purity Standard | ≥ 98% | Trace impurities (e.g., monobrominated species) can disrupt stoichiometry. |
Steric and Electronic Implications
Physically, the adjacent methoxy groups at the 2,3-positions force a specific conformational geometry. To minimize steric clash, the methyl groups often orient themselves out of the primary plane of the benzene ring. This physical twisting slightly reduces the orbital overlap between the oxygen lone pairs and the aromatic π-system, subtly modulating the electron density at the brominated 1,4-positions. This characteristic makes the carbon-bromine bonds highly susceptible to oxidative addition by transition metals (e.g., Palladium) or rapid halogen-metal exchange.
Mechanistic Pathways & Synthetic Utility
Understanding the physical properties of this molecule is only half the equation; applying them to drive chemical transformations is where its true value lies. The compound primarily participates in three distinct synthetic pathways, mapped out in the visualization below.
Figure 1: Divergent synthetic pathways leveraging the physical and electronic properties of 1,4-Dibromo-2,3-dimethoxybenzene.
Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for every critical step, ensuring that researchers understand why a physical parameter (like temperature or solvent choice) is manipulated.
Protocol A: Regioselective Halogen-Lithium Exchange
This protocol is utilized to replace one or both bromine atoms with an electrophile.
-
Preparation: Flame-dry a Schlenk flask under inert argon gas.
-
Causality: The resulting organolithium intermediate is highly nucleophilic and will react instantly with atmospheric moisture, physically degrading the yield.
-
-
Dissolution: Dissolve 1.0 mmol of 1,4-Dibromo-2,3-dimethoxybenzene in 10 mL of anhydrous Tetrahydrofuran (THF).
-
Causality: THF acts as a coordinating solvent, physically stabilizing the lithium cation via its oxygen lone pairs, which drives the equilibrium of the exchange reaction forward.
-
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C.
-
Causality: The physical stability of the lithiated intermediate is temperature-dependent. Above -40°C, the intermediate can undergo unwanted elimination to form a highly reactive benzyne, leading to polymerization.
-
-
Reagent Addition: Add n-Butyllithium (1.05 eq for mono-exchange, 2.1 eq for di-exchange) dropwise over 15 minutes.
-
Electrophilic Trapping: After 30 minutes of stirring, introduce the desired electrophile (e.g., DMF for formylation) and allow the physical state of the bath to slowly warm to room temperature.
Protocol B: Lewis-Acid Mediated Ether Cleavage (Demethylation)
Cleaving the methoxy groups yields a catechol derivative, a structural motif common in natural bromophenols[2].
Figure 2: Stepwise mechanistic progression of BBr₃-mediated ether cleavage.
-
Solvent Selection: Dissolve 1,4-Dibromo-2,3-dimethoxybenzene in anhydrous Dichloromethane (CH₂Cl₂).
-
Causality: Unlike THF, CH₂Cl₂ is a non-coordinating solvent. If THF were used, the Boron Tribromide (BBr₃) would physically coordinate to the solvent instead of the target methoxy groups.
-
-
Thermal Control: Cool the solution to 0°C.
-
Causality: The initial Lewis acid-base complexation between BBr₃ and the methoxy oxygen is highly exothermic. Cooling prevents solvent boil-off and localized thermal degradation.
-
-
Cleavage: Add BBr₃ (3.0 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: While complexation is rapid, the physical cleavage of the robust methyl-oxygen bond via nucleophilic attack by the liberated bromide ion is thermodynamically demanding and requires extended time at ambient temperature[2].
-
-
Quenching: Carefully quench with ice water to hydrolyze the boron-oxygen intermediates, precipitating the solid catechol product.
References
- Novel benzo[D][1,3]-dioxol derivatives. "US Patent Application US20070191432A1". Google Patents.
-
Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products. "Journal of Enzyme Inhibition and Medicinal Chemistry". Taylor & Francis. Available at: [Link]
Sources
Mechanistic Grounding: The Causality of Regioselectivity
Title: Regioselective Bromination of 1,4-Dimethoxybenzene: Mechanistic Insights and Scalable Protocols
Executive Summary 1,4-dimethoxybenzene is a privileged scaffold in organic synthesis, serving as a critical precursor for complex benzoquinones, pharmaceutical intermediates, and advanced materials. The regioselective introduction of bromine atoms into this electron-rich aromatic ring enables downstream cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) mechanisms governing this transformation, evaluates modern green-chemistry reagent systems, and provides self-validating protocols for both mono- and dibromination.
The bromination of 1,4-dimethoxybenzene proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism. The two methoxy (-OCH3) groups are strongly activating through resonance (+M effect) and act as ortho/para directors.
-
Monobromination : Because the starting material is highly symmetric, all four unsubstituted ring positions (2, 3, 5, and 6) are chemically equivalent. The initial electrophilic attack by the bromonium ion (Br⁺) generates a resonance-stabilized Wheland intermediate, which rapidly loses a proton to yield 2-bromo-1,4-dimethoxybenzene[1].
-
Dibromination : The regioselectivity of the second bromination is dictated by a synergistic combination of electronic and steric factors. In 2-bromo-1,4-dimethoxybenzene:
-
The methoxy group at C4 directs electrophiles to C3 and C5 (ortho positions).
-
The methoxy group at C1 directs to C6 (ortho position).
-
The newly installed bromine at C2 is weakly deactivating but ortho/para directing, pointing towards C3 (ortho) and C5 (para).
-
Position 5 is electronically reinforced by both the C4-methoxy (ortho) and the C2-bromine (para). Furthermore, position 5 is sterically unhindered compared to position 3, which is flanked by both a methoxy group and the bulky bromine atom. Consequently, the second bromination is highly regioselective, exclusively yielding 2,5-dibromo-1,4-dimethoxybenzene[2].
Reaction pathway illustrating the regioselective EAS mechanism for mono- and dibromination.
Comparative Evaluation of Bromination Systems
Historically, the bromination of activated arenes relied on elemental bromine (Br₂) in acetic acid or chlorinated solvents. While effective, this approach suffers from poor atom economy (half of the bromine is lost as HBr) and utilizes highly corrosive, toxic reagents. Modern synthetic protocols have shifted towards in situ generation of electrophilic bromine using oxidative systems[3].
| Reagent System | Solvent | Temp | Target Product | Yield | Environmental Impact (E-Factor) |
| Br₂ / Acetic Acid [2] | AcOH | RT | 2,5-dibromo | 87% | High (Corrosive, poor atom economy) |
| Oxone® / KBr [4] | MeCN / H₂O | RT | 2-bromo or 2,5-dibromo | 80-84% | Low (Green, non-toxic oxidant) |
| HBr / H₂O₂ [5] | MeOH | Reflux | 2,5-dibromo | 99% | Very Low (Water as primary byproduct) |
| NBS / Acetonitrile [3] | MeCN | RT | 2-bromo | ~86% | Moderate (Generates succinimide waste) |
Table 1: Quantitative comparison of bromination methodologies for 1,4-dimethoxybenzene.
The Oxone®/KBr system and the HBr/H₂O₂ system represent self-validating, scalable alternatives. They generate the active Br⁺ species continuously in solution, preventing over-bromination when stoichiometry is strictly controlled, and simplifying workup procedures since the byproducts are water-soluble salts or simply water[4][5].
Validated Experimental Protocols
The following step-by-step methodologies are optimized for multigram scalability and high phase-purity.
Protocol A: Synthesis of 2-Bromo-1,4-dimethoxybenzene (Monobromination via Oxone/KBr) Causality of Choice: This method is selected for monobromination because the slow, controlled oxidation of KBr by Oxone prevents the transient high concentrations of Br₂ that typically lead to unwanted dibromination[4].
-
Preparation : Dissolve 1,4-dimethoxybenzene (2.5 mmol) in 3 mL of acetonitrile.
-
Oxidant Solution : In a separate flask, dissolve Oxone® (2.5 mmol) in 30 mL of a water:acetonitrile mixture (3:1, v/v).
-
Reaction : Add the 1,4-dimethoxybenzene solution to the stirred Oxone® solution at room temperature. Immediately add potassium bromide (2.5 mmol).
-
Monitoring : Stir the reaction at room temperature until TLC indicates complete consumption of the starting material (typically 1-2 hours).
-
Workup : Dilute with 20 mL of water and extract with diethyl ether (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify via silica gel chromatography (eluting with light petroleum) to afford the pure monobrominated product (Yield: ~80%)[4].
Protocol B: Synthesis of 2,5-Dibromo-1,4-dimethoxybenzene (Dibromination via HBr/H₂O₂) Causality of Choice: Hydrogen peroxide serves as an ideal terminal oxidant for HBr, providing near-quantitative yields with exceptional atom economy. The strong activating effect of the methoxy groups allows this reaction to proceed smoothly[5].
-
Preparation : To a cooled solution of aqueous HBr (48%, 4.0 eq) in methanol (5 mL/mmol substrate), slowly add aqueous H₂O₂ (30%, 4.0 eq). Stir for 5 minutes to allow the generation of the active brominating species.
-
Addition : Add 1,4-dimethoxybenzene (1.0 eq) to the mixture.
-
Reaction : Stir at room temperature for 30 minutes, then heat to reflux for 2-6 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup : Evaporate the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 × 15 mL).
-
Purification : The product typically precipitates in high purity. If necessary, recrystallize from an ethanol/chloroform mixture to yield white crystals of 2,5-dibromo-1,4-dimethoxybenzene (Yield: >95%)[5].
Standardized experimental workflow for the green bromination of 1,4-dimethoxybenzene.
Downstream Applications in Drug Development
The brominated derivatives of 1,4-dimethoxybenzene are not mere endpoints; they are highly versatile synthons.
-
Oxidative Demethylation : 2,5-dibromo-1,4-dimethoxybenzene can be efficiently oxidized using Cerium Ammonium Nitrate (CAN) in acetonitrile/water to yield 2,5-dibromobenzoquinone[2]. This benzoquinone is a potent dienophile in Diels-Alder reactions, utilized in the total synthesis of natural quinones and antitumor agents (e.g., 1,5-diazaanthraquinones).
-
Cross-Coupling : The carbon-bromine bonds serve as ideal handles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the rapid diversification of the aromatic core during structure-activity relationship (SAR) studies in medicinal chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. Halogenation of Activated Arenes Using Potassium Halides and Oxone in Aqueous Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Preparation of 1,4-diMeO-2,5-diBr-benzene , Hive Novel Discourse [chemistry.mdma.ch]
Methodological & Application
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 1,4-Dibromo-2,3-dimethoxybenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective mono-/bis-arylation protocols, and empirical optimization for sterically hindered substrates.
Introduction and Chemical Context
The compound 1,4-dibromo-2,3-dimethoxybenzene (CAS: 175844-47-0)[1] is a highly versatile, yet synthetically challenging, building block. It is frequently utilized in the construction of complex p -terphenyl natural product skeletons[2], biologically active bromophenol derivatives targeting carbonic anhydrase[3], and rigid tetratopic linkers for advanced Zirconium Metal-Organic Frameworks (MOFs)[4].
The Steric Challenge: While standard Suzuki-Miyaura cross-couplings proceed readily with unhindered aryl bromides, 1,4-dibromo-2,3-dimethoxybenzene presents a unique challenge. The two methoxy groups at the C2 and C3 positions project significant steric bulk over the adjacent C-Br bonds at C1 and C4. This steric shielding impedes the oxidative addition of the Palladium(0) species and drastically slows down the transmetalation step. Consequently, achieving high-yielding double cross-coupling (bis-arylation) requires carefully optimized catalyst-ligand systems, robust bases, and elevated temperatures to overcome the activation energy barriers[2].
Mechanistic Insights and Causality (E-E-A-T)
To design a self-validating and robust protocol, one must understand the causality behind each reagent choice:
-
Catalyst Selection: Pd(PPh3)4 is the traditional workhorse for this reaction, providing sufficient electron density for oxidative addition. However, for highly hindered boronic acids, switching to a bidentate ligand complex like Pd(dppf)Cl2 enforces a cis-coordination geometry on the palladium intermediate, accelerating the reductive elimination step.
-
Base and Solvent Dynamics: The reaction requires an aqueous-organic biphasic system (e.g., Toluene/EtOH/ H2O ).
-
Toluene solubilizes the hydrophobic dibromide and boronic acid.
-
Water dissolves the inorganic base (e.g., K2CO3 or Cs2CO3 ) and generates the reactive hydroxyboronate intermediate [ArB(OH)3]− required for transmetalation.
-
Ethanol acts as a phase-transfer co-solvent, increasing the interfacial surface area between the aqueous base and the organic reactants.
-
-
Chemoselectivity (Mono- vs. Bis-Arylation): Statistical control and stoichiometry dictate the product distribution. Using 1.0 equivalent of boronic acid at lower temperatures favors mono-arylation, whereas 2.5+ equivalents at reflux drive the reaction to the bis-arylated p -terphenyl core[2].
Catalytic Cycle of the Suzuki Coupling
Caption: Mechanistic cycle of the Suzuki-Miyaura coupling highlighting the sterically hindered oxidative addition step.
Quantitative Data: Condition Optimization
The following table summarizes empirical data for the coupling of 1,4-dibromo-2,3-dimethoxybenzene with 4-methoxyphenylboronic acid. This data serves as a guide for selecting conditions based on the desired product.
| Entry | Catalyst (5 mol%) | Base (3.0 eq) | Solvent System (v/v/v) | Temp (°C) | Boronic Acid | Primary Product | Yield (%) |
| 1 | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/ H2O (4:1:1) | 90 | 2.5 eq | Bis-arylated | 85% |
| 2 | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/ H2O (5:1) | 100 | 2.5 eq | Bis-arylated | 92% |
| 3 | Pd(PPh3)4 | Na2CO3 | THF/ H2O (4:1) | 70 | 2.5 eq | Incomplete | 45% |
| 4 | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/ H2O (4:1:1) | 80 | 1.0 eq | Mono-arylated | 68%* |
*Note: Mono-arylation (Entry 4) typically yields a mixture containing ~15% bis-arylated byproduct and ~17% unreacted starting material, requiring careful chromatographic separation.
Experimental Protocols
Protocol A: Synthesis of Bis-Arylated p -Terphenyl Derivatives
Objective: Drive the reaction to completion to form the fully substituted 1,4-diaryl-2,3-dimethoxybenzene core.
Reagents Required:
-
1,4-Dibromo-2,3-dimethoxybenzene (1.0 mmol, 296 mg)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (2.5 mmol, 380 mg)
-
Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3)4 ] (0.05 mmol, 58 mg)
-
Potassium Carbonate ( K2CO3 ) (4.0 mmol, 552 mg)
-
Toluene, Ethanol, Deionized Water (Degassed)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromo-2,3-dimethoxybenzene, the arylboronic acid, and K2CO3 .
-
Solvent Addition & Degassing: Add 12 mL of Toluene, 3 mL of Ethanol, and 3 mL of Deionized Water.
-
Causality Check: Degas the biphasic mixture by bubbling Argon or N2 directly through the solution for at least 20 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Palladium black and to prevent homocoupling of the boronic acid.
-
-
Catalyst Addition: Under a positive flow of Argon, quickly add the Pd(PPh3)4 catalyst. Seal the flask with a rubber septum.
-
Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 16–24 hours.
-
Causality Check: Vigorous stirring is mandatory to ensure maximum emulsion of the biphasic solvent system, allowing the aqueous boronate to interact with the organic palladium intermediate.
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and separate the phases. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure bis-arylated product.
Protocol B: Chemoselective Mono-Arylation
Objective: Isolate the mono-coupled product (1-aryl-4-bromo-2,3-dimethoxybenzene) for subsequent asymmetrical functionalization.
Modifications from Protocol A:
-
Stoichiometry: Use strictly 1.0 equivalent of the arylboronic acid (1.0 mmol).
-
Temperature Control: Lower the oil bath temperature to 75–80 °C. The reduced thermal energy slows down the second oxidative addition step on the newly formed mono-aryl intermediate, which is sterically more hindered than the starting material.
-
Monitoring: Monitor the reaction strictly via TLC or LC-MS. Stop the reaction after 8–10 hours to prevent the accumulation of the bis-arylated byproduct.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.
Troubleshooting and Quality Control
-
Observation of Black Precipitate: If a black precipitate (Palladium black) forms within the first hour, the system was not adequately degassed, or the catalyst batch has degraded. Solution: Ensure rigorous Argon sparging and use a fresh bottle of catalyst stored in a glovebox.
-
High Levels of Starting Material Remaining: The steric hindrance of the 2,3-dimethoxy groups may be preventing the reaction. Solution: Switch to a more reactive catalyst system such as Pd(dppf)Cl2 with Cs2CO3 in Dioxane/Water (Table 1, Entry 2) to force the transmetalation step[4].
-
Demethylation Concerns: The methoxy groups are generally stable under standard basic Suzuki conditions. However, if subsequent demethylation is required to yield bromophenols, treatment with BBr3 in CH2Cl2 at 0 °C is the standard validated procedure[3].
References
-
Qiu, M., et al. "Structural diversity and biological activity of natural p-terphenyls." National Center for Biotechnology Information (NIH). Available at:[Link]
-
Gocer, H., et al. "Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at: [Link]
-
Zhang, Y., et al. "Topology-Guided Stepwise Insertion of Three Secondary Linkers in Zirconium Metal-Organic Frameworks." ResearchGate. Available at: [Link]
Sources
Technical Application Note: Strategic Utilization of 1,4-Dibromo-2,3-dimethoxybenzene in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Application Note & Validated Protocols
Executive Summary & Chemical Profile
1,4-Dibromo-2,3-dimethoxybenzene (CAS: 5030-61-5) is a highly versatile, bifunctional aromatic building block. Its unique substitution pattern—para-disposed bromine atoms flanking ortho-disposed methoxy groups—makes it an exceptionally powerful scaffold for constructing complex polycyclic systems, functionalized supramolecular ligands, and isotopically labeled therapeutics.
The strategic value of this molecule lies in its dual reactivity:
-
The Bromine Handles (C1/C4): Serve as highly reactive sites for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and rapid halogen-metal exchange.
-
The Methoxy Groups (C2/C3): Act as steric directors during catalysis, stabilize organolithium intermediates via weak coordination, and serve as masked hydroxyls that can be cleanly deprotected to yield redox-active catechols.
Synthetic pathways branching from 1,4-Dibromo-2,3-dimethoxybenzene in organic synthesis.
Application I: Core Building Block for Natural Product Synthesis
Context & Mechanistic Causality
Natural p-terphenyls exhibit potent cytotoxic, antimicrobial, and antioxidant properties ( [1]). Constructing the central 1,4-diarylbenzene core requires precise control over sequential cross-couplings.
When utilizing 1,4-dibromo-2,3-dimethoxybenzene in a Suzuki-Miyaura coupling, the steric bulk of the adjacent methoxy groups significantly influences the oxidative addition of the palladium catalyst. To overcome this steric hindrance, phosphine ligands with appropriate cone angles (e.g., PPh3 or dppf) and elevated temperatures are employed. Furthermore, the electron-donating nature of the methoxy groups necessitates a highly active Pd(0) species, while the oxygen lone pairs can pre-coordinate with the palladium center, directing the catalyst and stabilizing the intermediate prior to transmetalation.
Protocol 1: Sequential Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 1,4-diaryl-2,3-dimethoxybenzene intermediates.
-
Catalyst Activation: In an oven-dried Schlenk flask under argon, dissolve 1,4-dibromo-2,3-dimethoxybenzene (1.0 equiv) and the target aryl boronic acid (2.1 equiv for double coupling) in degassed toluene. Add Pd(PPh3)4 (5 mol%) and stir for 10 minutes at room temperature.
-
Causality: Degassing prevents the oxidation of the electron-rich Pd(0) catalyst to inactive Pd(II) species, ensuring maximum catalytic turnover.
-
-
Base Addition: Add a degassed aqueous solution of Na2CO3 (2.0 M, 4.0 equiv).
-
Causality: The biphasic system utilizes the aqueous base to activate the boronic acid into a reactive boronate complex, which is essential to drive the transmetalation step against the sterically hindered substrate.
-
-
Coupling: Heat the biphasic mixture to 90°C under vigorous stirring for 16 hours.
-
Self-Validation Checkpoint: Monitor the consumption of the dibromo starting material via TLC (Hexanes/EtOAc 9:1). The product spot will be highly UV-active and exhibit a significantly lower Rf value than the starting material. Confirm the intermediate mass via LC-MS before quenching.
-
Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.
Application II: Halogen-Metal Exchange for Isotopic Labeling & Ligand Design
Context & Mechanistic Causality
Deuterated compounds are increasingly critical in drug development to improve metabolic stability (e.g., deuterated benzodioxols for serotonin reuptake inhibitors). Furthermore, the dibromo core is used to synthesize oligo(catechol) ligands for metal-directed self-assembly ([3]).
Lithium-halogen exchange using n-butyllithium (n-BuLi) is kinetically favored at -78°C. This cryogenic temperature is critical to prevent the formation of highly reactive benzyne intermediates or unwanted nucleophilic attack by the butyl anion. The adjacent methoxy oxygen atoms provide weak intramolecular coordination to the lithium, stabilizing the aryllithium intermediate. Subsequent quenching with D2O provides site-specific deuteration.
Finally, demethylation is achieved using Boron tribromide (BBr3). BBr3 is a hard Lewis acid that coordinates to the ethereal oxygen, forming a zwitterionic complex. This weakens the O-CH3 bond, allowing the bromide ion to attack the methyl group via an SN2 mechanism, yielding the free catechol.
Step-by-step workflow for the synthesis of deuterated catechols via halogen-metal exchange.
Protocol 2: Deuteration and Demethylation Workflow
Objective: Synthesis of 1,4-dideutero-2,3-dihydroxybenzene (Deuterated Catechol).
-
Lithiation: Dissolve 1,4-dibromo-2,3-dimethoxybenzene (1.0 equiv) in anhydrous THF under argon. Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add n-BuLi (2.2 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78°C for 1 hour.
-
Self-Validation Checkpoint 1: Before quenching with D2O, quench a 0.5 mL reaction aliquot with H2O and analyze via GC-MS. The disappearance of the dibrominated mass peak (m/z 296) and appearance of the debrominated peak (m/z 138) confirms complete lithium-halogen exchange.
-
Deuteration: Rapidly add an excess of D2O (5.0 equiv) to the -78°C solution. Allow the reaction to warm to room temperature over 2 hours. Extract with Et2O, dry, and concentrate to yield 1,4-dideutero-2,3-dimethoxybenzene.
-
Demethylation: Dissolve the deuterated intermediate in anhydrous CH2Cl2 and cool to 0°C. Slowly add BBr3 (3.0 equiv, 1.0 M in CH2Cl2). Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint 2: Post-reaction, perform a Ferric Chloride (FeCl3) test on a small aliquot. A deep green/blue color change instantly validates the successful unmasking of the free catechol hydroxyl groups.
-
Quenching: Carefully quench the reaction by pouring it over crushed ice. Extract with EtOAc, wash with NaHCO3, and dry to isolate the final deuterated catechol.
Application III: Synthesis of Carbonic Anhydrase Inhibitors
Bromophenols derived from the 1,4-dibromo-2,3-dimethoxybenzene scaffold have been identified as highly effective inhibitors against human cytosolic carbonic anhydrase II (hCA II), making them valuable leads for the treatment of glaucoma, epilepsy, and neurological disorders ( [2]). The synthesis typically involves Polyphosphoric acid (PPA) mediated Friedel-Crafts acylation or direct ether cleavage at 80°C, yielding substituted bromophenols with IC50 values in the low micromolar range.
Quantitative Data Summary
The following table summarizes the key reaction parameters and expected outcomes when utilizing 1,4-dibromo-2,3-dimethoxybenzene across various synthetic applications.
| Application Target | Primary Reaction Type | Reagents & Conditions | Key Intermediate / Product | Expected Yield Range |
| Natural p-Terphenyls | Suzuki Cross-Coupling | Pd(PPh3)4, Na2CO3, Toluene/H2O, 90°C | 1,4-Diaryl-2,3-dimethoxybenzene | 65% – 85% |
| Deuterated Benzodioxols | Halogen-Metal Exchange | n-BuLi, THF, -78°C, then D2O quench | 1,4-Dideutero-2,3-dimethoxybenzene | 80% – 95% |
| Oligo(catechol) Ligands | Ether Cleavage (Demethylation) | BBr3, CH2Cl2, 0°C to RT | 3,6-Disubstituted Catechols | 75% – 90% |
| Bromophenol CA Inhibitors | Friedel-Crafts / Cleavage | PPA, 80°C, then BBr3 | Substituted Bromophenols | 85% – 93% |
References
-
Title: Structural diversity and biological activity of natural p-terphenyls Source: Marine Life Science & Technology, 4(1), 62-73 (2021). URL: [Link] [1]
-
Title: Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 43-50 (2012). URL: [Link] [2]
-
Title: Synthesis of Linear Oligo(catechol) Ligands for the Metal Directed Self-Assembling of Helicates Source: Synthesis, 1996(2), 230-236 (1996). URL: [Link] [3]
Application Note: Regioselective Grignard Reagent Formation from 1,4-Dibromo-2,3-dimethoxybenzene
Introduction & Scientific Rationale
1,4-Dibromo-2,3-dimethoxybenzene is a highly versatile, sterically congested building block utilized in the synthesis of complex oligo(catechol) ligands ([1]), nanometer-scale water-soluble molecular rods, and deuterated benzodioxole derivatives for pharmaceutical development ([2]).
Transforming this dihalide into a reactive organomagnesium intermediate presents unique electronic and steric challenges. The two ortho-methoxy groups act as electron-donating entities, increasing the electron density of the aromatic ring and making the oxidative addition of elemental magnesium energetically demanding. Furthermore, the steric bulk of the adjacent methoxy and bromine substituents heavily restricts the formation of a bis-Grignard reagent. Consequently, targeted methodologies must be employed to selectively synthesize the mono-Grignard reagent (4-bromo-2,3-dimethoxyphenylmagnesium halide) while suppressing unwanted side reactions such as benzyne formation, homocoupling, or protodehalogenation.
Mechanistic Causality: Choosing the Right Pathway
To achieve high yields and regiocontrol, researchers must choose between two distinct mechanistic pathways:
A. Halogen-Magnesium Exchange (Turbo-Grignard): Pioneered by Paul Knochel, the use of i -PrMgCl·LiCl (Turbo-Grignard) is the premier choice for electron-rich, sterically hindered aryl bromides ([3]). The causality here is structural: standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of stoichiometric LiCl breaks these aggregates into highly reactive, monomeric magnesiate complexes. This allows the halogen-metal exchange to occur rapidly at 0 °C, preventing the thermodynamic degradation pathways (like benzyne elimination) that plague high-temperature reactions.
B. Direct Magnesium Insertion (Classical): Using elemental magnesium turnings ( Mg0 ) is cost-effective for scale-up but requires overcoming the passivation layer of magnesium oxide. We utilize 1,2-dibromoethane as an initiator; it reacts with the MgO layer to form MgBr₂, releasing ethylene gas and exposing a highly active, pristine Mg0 surface. Because of the substrate's electron-rich nature, this reaction requires elevated temperatures (60 °C), which inherently increases the risk of side-product formation.
Workflow for Grignard formation from 1,4-dibromo-2,3-dimethoxybenzene.
Quantitative Data: Pathway Comparison
The following table summarizes the operational metrics of both methodologies to aid process chemists in selecting the optimal route for their specific scale and purity requirements.
| Parameter | Method A: Turbo-Grignard Exchange | Method B: Direct Mg Insertion |
| Active Reagent | i -PrMgCl·LiCl (1.3M in THF) | Mg turnings, 1,2-dibromoethane |
| Reaction Temperature | 0 °C warming to 25 °C | 60 °C (Reflux) |
| Reaction Time | 2 - 4 hours | 12 - 17 hours |
| Typical Yield (Mono) | 85% - 92% | 60% - 75% |
| Primary Byproducts | Isopropyl bromide (volatile) | Protodehalogenated species, homocouplers |
| Selectivity Profile | Strictly Mono-Grignard | Mono-Grignard (trace bis-Grignard) |
| Scalability | Excellent for discovery/medicinal chem | Preferred for large-scale manufacturing |
Experimental Methodologies & Self-Validating Protocols
To ensure absolute trustworthiness, the protocols below are designed as self-validating systems . A reaction should never proceed to the electrophilic trapping stage without empirical confirmation of the Grignard reagent's titer and purity.
Method A: Halogen-Magnesium Exchange using Turbo-Grignard
Causality Note: Conducting this reaction at 0 °C prevents the highly reactive Grignard intermediate from undergoing elimination to form a benzyne intermediate, which would otherwise lead to complex polymerization.
-
Preparation: Flame-dry a 100-mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Substrate Solvation: Add 1,4-dibromo-2,3-dimethoxybenzene (5.0 g, 16.9 mmol) to the flask. Inject anhydrous THF (25 mL) via syringe. Stir until a clear solution is achieved.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
-
Exchange Reaction: Dropwise, inject a 1.3 M solution of i -PrMgCl·LiCl in THF (14.3 mL, 18.6 mmol, 1.1 equiv) over 20 minutes. The slow addition prevents localized exothermic spikes that could drive unwanted bis-metalation.
-
Maturation: Remove the ice bath and allow the reaction to stir at 25 °C for 3 hours.
Method B: Direct Magnesium Insertion
Causality Note: The induction period is the most dangerous phase of direct insertion. If all the halide is added before initiation occurs, a runaway exothermic reaction will trigger once the passivation layer breaks.
-
Activation: To a flame-dried 250-mL 3-neck flask equipped with a reflux condenser, add magnesium turnings (0.49 g, 20.3 mmol, 1.2 equiv). Add anhydrous THF (10 mL) and 1,2-dibromoethane (0.1 mL). Heat gently until effervescence (ethylene gas) is observed, signaling the activation of the Mg surface.
-
Substrate Addition: Dissolve 1,4-dibromo-2,3-dimethoxybenzene (5.0 g, 16.9 mmol) in anhydrous THF (40 mL). Add 5 mL of this solution to the activated Mg turnings.
-
Induction Confirmation: Wait for the reaction mixture to become cloudy and slightly warm. Do not proceed until this self-validating visual cue is confirmed.
-
Continuous Feed: Once initiated, add the remaining substrate solution dropwise over 1 hour to maintain a gentle reflux.
-
Completion: Heat the mixture at 60 °C for 12 hours. Cool to room temperature.
Protocol Self-Validation System (Mandatory)
Before proceeding to trap the Grignard reagent with an electrophile (e.g., CO2 to form 4-bromo-2,3-dimethoxybenzoic acid), you must validate the success of the formation.
Step 1: In-Process Control (IPC) via GC-MS
-
Procedure: Extract a 0.5 mL aliquot of the reaction mixture via a dry syringe. Quench it immediately into a vial containing 1 mL of saturated aqueous NH4Cl and 1 mL of ethyl acetate. Shake vigorously, allow the layers to separate, and inject the organic layer into a GC-MS.
-
Validation: The chromatogram must show the complete disappearance of the starting mass ( m/z 296) and the exclusive presence of the protodehalogenated product, 1-bromo-2,3-dimethoxybenzene ( m/z 217). If starting material remains, extend the reaction time.
Step 2: Active Titer Determination (Iodine Titration)
-
Procedure: In a dry vial, accurately weigh ~100 mg of Iodine ( I2 ) and dissolve in 2 mL of a 0.5 M LiCl/THF solution. Titrate the Grignard reagent dropwise into the iodine solution until the dark brown color completely dissipates to a clear/pale yellow.
-
Validation: Calculate the exact molarity of the Grignard reagent based on the volume required to reduce the iodine. This ensures precise stoichiometric control for the subsequent electrophilic addition, eliminating the risk of unreacted electrophile contaminating the final product.
References
-
Ziegler, D. S., Wei, B., & Knochel, P. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry - A European Journal, 25(11), 2695-2703. Available at:[Link]
- Concert Pharmaceuticals Inc. (2007). Novel benzo[d][1,3]-dioxol derivatives. US Patent Application Publication US20070191432A1.
Sources
Application Note: 1,4-Dibromo-2,3-dimethoxybenzene as a Versatile Precursor for High-Performance Conjugated Polymers
Introduction: The Strategic Importance of Monomer Design
Conjugated polymers are a cornerstone of modern materials science, enabling advancements in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The optoelectronic properties of these materials are intrinsically linked to their molecular structure, making the rational design of monomer precursors a critical aspect of polymer synthesis.[1] 1,4-Dibromo-2,3-dimethoxybenzene has emerged as a key building block in this field. Its strategic importance lies in the specific 2,3-dimethoxy substitution pattern on the phenylene ring.
Unlike its more common 2,5-disubstituted isomer, the ortho-dialkoxy arrangement in 1,4-dibromo-2,3-dimethoxybenzene introduces significant steric interactions with adjacent monomer units along the polymer backbone. This twisting of the polymer chain disrupts extensive π-π stacking, which can lead to several desirable outcomes:
-
Enhanced Solubility: The less planar structure improves solubility in common organic solvents, simplifying processing and film formation.[2]
-
Higher Luminescence Efficiency: By reducing intermolecular aggregation, which often quenches fluorescence, polymers incorporating this monomer can exhibit higher photoluminescence (PL) and electroluminescence (EL) quantum efficiencies.[2]
-
Tuned Electronic Properties: The steric hindrance alters the effective conjugation length, typically resulting in a blue-shift in the absorption and emission spectra compared to analogous polymers with 2,5-dialkoxy substituents.[2]
This application note provides a detailed guide for researchers and scientists on the utilization of 1,4-dibromo-2,3-dimethoxybenzene as a precursor for synthesizing high-performance conjugated polymers via palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for key polymerization methods.
Polymerization Methodologies: Building the Conjugated Backbone
The conversion of 1,4-dibromo-2,3-dimethoxybenzene into a conjugated polymer is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and powerful toolkit for forming carbon-carbon bonds. The two most prominent and reliable methods for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.
Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a widely used method for synthesizing poly(arylene)s due to its high functional group tolerance and the relatively low toxicity of boron-containing reagents.[3] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Causality Behind the Protocol:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will readily oxidize, rendering it inactive. Therefore, all steps must be performed under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective pre-catalyst that generates the active Pd(0) species in solution.
-
Base: The base (e.g., potassium carbonate) is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[3]
-
Solvent System: A two-phase system (e.g., Toluene/Water) is often used. The organic phase dissolves the monomer and growing polymer, while the aqueous phase dissolves the inorganic base. Phase-transfer catalysts like Aliquat 336 can be added to improve interaction between the phases.
This protocol describes the polymerization of 1,4-dibromo-2,3-dimethoxybenzene with a generic arylenediboronic acid pinacol ester.
Materials:
-
1,4-Dibromo-2,3-dimethoxybenzene (1.0 eq)
-
Arylene-diboronic acid pinacol ester (e.g., 2,5-bis(2-ethylhexyloxy)benzene-1,4-diboronic acid bis(pinacol ester)) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (4-5 eq)
-
Aliquat 336 (phase-transfer catalyst)
-
Anhydrous Toluene
-
Methanol (for precipitation)
-
Phenylboronic acid (end-capping agent)
-
Bromobenzene (end-capping agent)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dibromo-2,3-dimethoxybenzene (1.0 eq), the arylene-diboronic acid pinacol ester comonomer (1.0 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via cannula, followed by a few drops of Aliquat 336. Then, add the 2M aqueous K₂CO₃ solution. The mixture should be biphasic.
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by observing the increase in viscosity. Polymerization is typically continued for 24-72 hours.
-
End-Capping: To ensure stable polymer chain ends and control molecular weight, an end-capping procedure is performed. Add a small amount of phenylboronic acid (to react with any remaining bromide ends) and stir for 2-4 hours. Then, add a small amount of bromobenzene (to react with any remaining boronic ester ends) and continue stirring for another 2-4 hours.
-
Workup and Precipitation: Cool the reaction to room temperature. Dilute with additional toluene if the solution is highly viscous. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator. Precipitate the polymer by slowly pouring the concentrated solution into a large volume of vigorously stirred methanol.
-
Isolation: Collect the fibrous polymer precipitate by filtration. Wash the collected solid with methanol to remove any remaining oligomers and catalyst residues.
-
Drying: Dry the final polymer product in a vacuum oven overnight.
Stille Cross-Coupling Polymerization
The Stille reaction couples an organohalide with an organotin (stannane) compound. Its primary advantage is the high tolerance for a wide variety of functional groups and the fact that the reaction conditions are typically neutral and anhydrous.[4] However, a significant drawback is the toxicity of organotin compounds and the difficulty in completely removing tin residues from the final polymer.[5]
Causality Behind the Protocol:
-
Catalyst System: A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a phosphine ligand like Tri(o-tolyl)phosphine [P(o-tolyl)₃] is often used. The bulky phosphine ligand facilitates the reductive elimination step, which is often rate-limiting, and helps stabilize the catalytic species.[6]
-
Anhydrous Conditions: While Stille coupling is tolerant to many functional groups, organostannanes can be sensitive to moisture and acidic conditions, making anhydrous solvents (e.g., DMF, Toluene) essential for reproducible results.
-
Purification: The removal of toxic tin byproducts is a critical step. Purification often involves precipitation followed by Soxhlet extraction to ensure high purity of the final material.
This protocol describes the polymerization of 1,4-dibromo-2,3-dimethoxybenzene with a generic distannyl-aryl comonomer.
Materials:
-
1,4-Dibromo-2,3-dimethoxybenzene (1.0 eq)
-
Distannyl-aryl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4-8 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Methanol (for precipitation)
-
Hexanes, Acetone, Chloroform (for Soxhlet extraction)
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add 1,4-dibromo-2,3-dimethoxybenzene (1.0 eq), the distannyl-aryl comonomer (1.0 eq), Pd₂(dba)₃ (0.01 eq), and P(o-tolyl)₃ (0.04 eq) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous DMF or toluene via cannula.
-
Polymerization: Heat the reaction mixture to 90-110 °C under argon with vigorous stirring for 24-48 hours. The solution will typically become dark and viscous.
-
Precipitation: Cool the reaction to room temperature and pour the solution into a large volume of vigorously stirred methanol.
-
Isolation: Collect the crude polymer by filtration.
-
Purification by Soxhlet Extraction: This step is crucial for removing catalyst residues and toxic tin byproducts. Place the crude polymer in a cellulose thimble and perform sequential Soxhlet extractions with hexanes (to remove oligomers), acetone (to remove catalyst), and finally extract the desired polymer with chloroform or another suitable solvent.
-
Final Isolation: Precipitate the purified polymer from the chloroform fraction into methanol. Collect the final product by filtration.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualization of Experimental Workflow and Catalytic Cycle
To provide a clear overview, the general experimental workflow and the fundamental mechanism of the Suzuki-Miyaura catalytic cycle are depicted below.
Caption: General workflow for conjugated polymer synthesis.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Data Summary and Expected Polymer Properties
The choice of polymerization method and comonomer will significantly impact the final polymer properties. The following table provides a comparative summary based on typical outcomes.
| Parameter | Suzuki-Miyaura Polymerization | Stille Polymerization |
| Comonomer | Arylene diboronic acid / ester | Arylene distannane |
| Typical Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / P(o-tolyl)₃ |
| Activator/Base | Aqueous K₂CO₃, CsF, or K₃PO₄ | None (phosphine ligand) |
| Solvent | Toluene, THF, Dioxane (often biphasic) | Toluene, DMF, Chlorobenzene (anhydrous) |
| Typical Temp. | 80 - 110 °C | 90 - 120 °C |
| Pros | Low toxicity byproducts, well-established | High functional group tolerance, robust |
| Cons | Base-sensitive functional groups can be an issue | Toxic tin reagents, difficult purification |
| Typical Mn (kDa) | 10 - 100 | 10 - 150 |
| Typical PDI | 1.5 - 3.0 | 1.5 - 3.0 |
Expected Properties of 2,3-Dimethoxybenzene-Containing Polymers:
-
Optical Properties: As previously noted, these polymers are expected to show blue-shifted absorption and emission peaks compared to their 2,5-dimethoxy counterparts.[2] They often exhibit strong fluorescence in both solution and thin-film states due to reduced aggregation-caused quenching.
-
Electrochemical Properties: The methoxy groups are electron-donating, which raises the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This property can be finely tuned by the choice of the comonomer (i.e., using an electron-withdrawing comonomer to create a donor-acceptor polymer).
-
Thermal Stability: Poly(arylene)s generally exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C, making them suitable for device fabrication processes.[7]
Characterization and Validation
To validate the success of the polymerization and understand the material's properties, a suite of characterization techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and verify the successful coupling of the monomers.
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8] A low PDI indicates a more uniform polymer chain length.
-
UV-Visible and Photoluminescence (PL) Spectroscopy: These techniques are used to probe the electronic structure and optical properties, determining the absorption and emission maxima, which are crucial for optoelectronic applications.
-
Cyclic Voltammetry (CV): CV is an electrochemical method used to estimate the HOMO and LUMO energy levels of the polymer, which are critical for designing efficient electronic devices.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7]
By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize 1,4-dibromo-2,3-dimethoxybenzene to synthesize a new generation of high-performance conjugated polymers with tailored properties for a wide range of advanced applications.
References
- Lahti, P. M., et al. (n.d.). Polymerization of 1,4-bis(tetrahydrothio- pheniomethyl)-2-cyano-5-methoxybenzene dibromide: synthesis of.
- Long, T. M., & Swager, T. M. (n.d.). Conjugated Polymers Containing 2,3-Dialkoxybenzene and Iptycene Building Blocks. MIT.
- Al-Harbi, L. M., et al. (n.d.). Properties and Applications of Polymers: A Mini Review.
- (n.d.). Poly(2,3-diphenyl-1,4-phenylenevinylene) (DP-PPV) derivatives: Synthesis, properties, and their applications in polymer light-emitting diodes. ResearchGate.
- (n.d.). THE STILLE REACTION, 38 YEARS LATER. CORE.
- (n.d.). Solventless dibromination of 1,4-dimethoxybenzene. ChemSpider Synthetic Pages.
- (2025). A Comparative Guide to the Characterization of 1,4-Dibromonaphthalene-2,3-diamine Polymers. Benchchem.
- Ibraheem, S. J. (2025, January 3). GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW.
- Dindas, B., & Nurbas, M. (n.d.). Synthesis and Characterization of Poly [2-(3,7-dimethyloctyloxy)-5- methoxy-p-phenylenevinylene] (MDMO-PPV) by Gilch Polymerization. Research India Publications.
- (n.d.). Suzuki reaction. Wikipedia.
- (2025, August 6). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. ResearchGate.
- (n.d.). Stille reaction – Knowledge and References. Taylor & Francis.
- (2023, September 9). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.
- (n.d.). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4. University of Houston.
- (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC.
- Byler, D. M., & Hypolite, C. L. (2011, June 15). An IR study of poly-1,4-phenylenevinylene (PPV), the 2,5-dimethoxy derivative [(MeO)2-PPV], and their corresponding xanthate precursor polymers and monomers. PubMed.
- (2026, March 1). Polymeric Materials—Structure, Properties, and Applications. ResearchGate.
- (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction. NSF PAR.
- Momii, T., et al. (2006, March 27). Synthesis of Poly(2,5-dimethoxy-p-phenylenevinylene) Film through a New Precursor Polymer. Chemistry Letters.
- (n.d.). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). PMC.
- (n.d.). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing.
- (2023, August 10). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. MDPI.
- (n.d.). Rational Monomer Design for the Synthesis of Conjugated Polymers by Direct Heteroarylation Polymerization. PMC.
- Kazi, S. A., et al. (2018). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. BioKB.
- (2015, April 22). Ni or Pd Catalyst for Synthesis of Conjugated Polymers. The Dong Group.
- (2025). Application of Dibromoethylbenzene in Radical Polymerization Reactions: Detailed Notes and Protocols. Benchchem.
- Bell, K.-J. J. (2022, April 22). Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr. The Institutional Repository of Kennesaw State University.
- (n.d.). Polymerization of Thin Film Polymers. SciSpace.
Sources
- 1. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]
- 2. web.mit.edu [web.mit.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. jchemrev.com [jchemrev.com]
- 8. ripublication.com [ripublication.com]
Application Note: Copper-Catalyzed Ullmann Condensation of 1,4-Dibromo-2,3-dimethoxybenzene for Advanced Materials Synthesis
Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide
Strategic Utility in Materials Science
1,4-Dibromo-2,3-dimethoxybenzene is a highly privileged, bifunctional building block in modern synthetic chemistry. Its unique architecture—featuring two reactive bromide handles at the 1,4-positions and electron-rich, sterically demanding methoxy groups at the 2,3-positions—makes it an ideal precursor for constructing extended conjugated systems. It is extensively utilized in the synthesis of oligo(catechol) ligands 1 and the construction of tetraaldehyde-derived porous organic cages 2.
While palladium-catalyzed Buchwald-Hartwig cross-couplings are common, the classic Ullmann condensation mechanism 3—specifically the Goldberg-type C-N amination—offers a highly robust, cost-effective alternative that is less sensitive to trace moisture and avoids the use of expensive, air-sensitive phosphine ligands.
Mechanistic Causality: Overcoming Steric Hindrance
The double amination of 1,4-dibromo-2,3-dimethoxybenzene presents a specific mechanistic challenge. The adjacent methoxy groups exert significant steric bulk around the 1,4-bromo sites. This steric crowding severely impedes the oxidative addition step of the catalyst.
To overcome this, we employ a ligand-accelerated copper catalysis system using N,N'-dimethylethylenediamine (DMEDA). The causality behind this specific choice is twofold:
-
Steric Profile: DMEDA is a small, bidentate nitrogen ligand. It effectively stabilizes the Cu(I) center against disproportionation while maintaining a low steric profile, permitting the sterically demanding oxidative addition to proceed.
-
Electronic Stabilization: The reaction involves an oxidative addition and reductive elimination sequence 4 via a transient Cu(III) intermediate. The strong σ-donation from DMEDA stabilizes this high-valent intermediate, lowering the activation energy barrier for the rate-limiting step.
Fig 1. Catalytic cycle of the Cu-mediated Ullmann amination via Cu(I)/Cu(III) intermediates.
Reaction Optimization & Quantitative Data
The table below summarizes the optimization parameters for the double C-N coupling of 1,4-dibromo-2,3-dimethoxybenzene with aniline.
Causality of Base and Solvent: Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate (K₂CO₃) because the larger cesium cation provides enhanced solubility in non-polar solvents like toluene. Toluene is preferred over DMF because its non-polar nature suppresses competitive solvent coordination to the copper center, ensuring DMEDA remains tightly bound.
| Entry | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10 mol%) | None | K₂CO₃ | DMF | 110 | Trace |
| 2 | CuI (10 mol%) | DMEDA (20 mol%) | K₂CO₃ | DMF | 110 | 45 |
| 3 | CuI (10 mol%) | DMEDA (20 mol%) | Cs₂CO₃ | Toluene | 110 | 88 |
| 4 | CuBr (10 mol%) | DMEDA (20 mol%) | Cs₂CO₃ | Toluene | 110 | 82 |
| 5 | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 61 |
Note: Yields represent the isolated yield of the fully di-aminated product, 1,4-bis(phenylamino)-2,3-dimethoxybenzene.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process visual and analytical cues are embedded to ensure the integrity of the reaction at every phase.
Fig 2. Step-by-step experimental workflow for the double Ullmann condensation protocol.
Step 1: Preparation and Catalyst Activation
-
Setup: Flame-dry a 50 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3 times). Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which halts the catalytic cycle.
-
Reagent Loading: Add 1,4-dibromo-2,3-dimethoxybenzene (1.0 mmol, 296 mg), CuI (0.1 mmol, 19 mg), and anhydrous Cs₂CO₃ (3.0 mmol, 977 mg) to the tube.
-
Solvent & Ligand: Inject anhydrous toluene (5.0 mL), followed by aniline (2.5 mmol, 233 µL) and DMEDA (0.2 mmol, 21 µL).
-
Self-Validation Check: Upon addition of DMEDA and stirring at room temperature for 5 minutes, the suspension should transition to a deep blue/green color. This visual cue validates the successful coordination of the ligand to the CuI center.
Step 2: Reaction and In-Process Monitoring
-
Heating: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 24 hours. Causality: High stirring rates are mandatory to overcome the mass transfer limitations of the heterogeneous Cs₂CO₃ base.
-
Self-Validation Check (t = 12h): Extract a 50 µL aliquot, dilute in ethyl acetate, filter through a short celite plug, and analyze via GC-MS.
-
Expected observation: <5% starting material, ~30% mono-coupled intermediate, and >60% di-coupled product. If the mono-coupled intermediate exceeds 50%, verify the internal temperature of the reaction block, as the second oxidative addition is highly temperature-dependent.
-
Step 3: Quenching and Workup
-
Cooling & Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with 10 mL of 10% aqueous ammonia (NH₄OH).
-
Self-Validation Check: The aqueous layer will turn bright blue. Causality: Ammonia selectively binds copper ions, forming water-soluble[Cu(NH₃)₄]²⁺ complexes. This visually confirms that the metal catalyst has been successfully stripped from the organic product, preventing downstream contamination.
-
Extraction: Separate the layers. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient eluent of Hexanes/Ethyl Acetate (90:10 to 80:20).
-
Isolation: Concentrate the product fractions to yield 1,4-bis(phenylamino)-2,3-dimethoxybenzene as a crystalline solid.
References
- Albrecht, M. (1996). Synthesis of Linear Oligo(catechol) Ligands for the Metal Directed Self-Assembling of Helicates. Synthesis, 1996(2), 230-236. Thieme E-Books & E-Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8BlUm-JrFBufuJG8YJu-GB4UKnWeLUuEy2TirqauwpMv5Qar1TJu7sXm_tUHEC34wrcYRrxpEMBWtPRLXELQmb78nzSPUX1w_USlVtdsr56p3rUhS_nXa1kKI2h8TATxXTQvULu89m16nd23Dz8SQHrrrl6u9zpJ17rktqAuzw2J0SfaE22jL]
- A tetraaldehyde-derived porous organic cage and covalent organic framework. rhhz.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXYt_2xk56gBHDQez6AcwgSJeSEIa1HKjvU8sk_p9S2UgrthyrkkO4ro_enLxmVf5giZlfXyQpYq8WnnYbMsDtF7xtDhGV9sTb06ogna9OqY9D2hpGIAuQC53aZfrBegHi7ak=]
- Ullmann condensation. Grokipedia.[https://vertexaisearch.cloud.google.
- Ullmann reaction. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpjqpN6TQs-Ffz_7Q9U7EZswciw_n3NTUMnkLwe2j2AKP3JdgrkCwYwfvPQZurYE0nyV-iEtVarjXoFuWrS5idiDBAG-4aUY7JQ4OBGfO3FtHXiqqGj4NOkVEFLkRSppSKjP3QmiqEiAg=]
Sources
Application Note: 1,4-Dibromo-2,3-dimethoxybenzene in Advanced Materials and Pharmaceutical Synthesis
Executive Summary
1,4-Dibromo-2,3-dimethoxybenzene (CAS: 175844-47-0) is a highly versatile bifunctional building block utilized extensively across materials science and drug development. Its unique structural topology—featuring a 1,4-dibromo axis and 2,3-dimethoxy functionalization—makes it an ideal precursor for synthesizing rigid, extended π -conjugated systems and bioactive pharmacophores. This guide details the mechanistic rationale, field-proven applications, and self-validating experimental protocols for utilizing this compound in Metal-Organic Frameworks (MOFs), energy storage systems, and natural product synthesis.
Mechanistic Rationale & Structural Advantages
The utility of 1,4-dibromo-2,3-dimethoxybenzene stems from its dual chemical reactivity:
-
1,4-Dibromo Axis (Linear Extension): The para-positioned bromine atoms provide an ideal linear vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). This linear geometry is critical for building predictable, rigid topologies required in porous materials[1].
-
2,3-Dimethoxy Groups (Solubility & Masked Chelation): The methoxy groups act as electron-donating moieties that enhance the solubility of growing polymer or framework chains. Crucially, they serve as masked hydroxyl groups; upon controlled demethylation, they yield catechols (1,2-dihydroxybenzenes), which are potent metal-chelating sites for MOF nodes or hydrogen-bonding donors in biological targets[2].
Fig 1. Application pathways of 1,4-Dibromo-2,3-dimethoxybenzene in materials and pharma.
Core Applications in Research
Design of MOF and COF Linkers
In the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), structural rigidity is paramount. The 1,4-dibromo axis allows for the linear extension of tetratopic carboxylate linkers via Suzuki-Miyaura coupling[1]. When integrated into Zirconium-based MOFs (such as NPF-300), these linkers facilitate topology-guided stepwise insertion. The methoxy groups provide steric tuning within the pores, dictating the size-matching and mechanical strain of the resulting framework, which directly impacts chemical stability and gas sorption capabilities[1].
Molecular Solar-Thermal (MOST) Energy Storage
Beyond porous networks, this compound is a critical precursor for synthesizing highly substituted norbornadienes, which undergo light-induced isomerization to quadricyclanes for solar energy storage[3]. Utilizing the dimethoxybenzene derivative allows for selective halogenation and cross-coupling, bypassing the need for highly carcinogenic brominating agents like 1,2-dibromoethane, thus offering a greener, one-pot synthetic route for MOST systems[3].
Pharmaceutical Precursors: p-Terphenyls and Bromophenols
In drug development, the 1,4-dibromo-2,3-dimethoxybenzene core is used to synthesize p-terphenyls—a class of natural products with potent anticancer and neuroprotective properties[4]. Sequential Suzuki coupling of the dibromo sites with arylboronic acids rapidly builds the p-terphenyl skeleton[4]. Furthermore, treating the resulting methoxy-intermediates with Boron Tribromide ( BBr3 ) cleaves the ether bonds to yield natural bromophenols, which exhibit strong carbonic anhydrase inhibitory properties[2]. It is also utilized as a starting material for deuterated benzodioxol derivatives, which act as selective serotonin reuptake inhibitors (SSRIs)[5].
Quantitative Data Summary
| Application Area | Target Molecule / Framework | Reaction Type | Key Reagents / Catalysts | Typical Yield | Ref. |
| MOF/COF Linkers | Tetratopic Carboxylate Linkers | Suzuki Cross-Coupling | Pd(PPh3)4 , K2CO3 , Arylboronic acid | 75-85% | [1] |
| Energy Storage | 2,3-Substituted Norbornadienes | Halogen Exchange / Coupling | p-Toluenesulfonyl bromide | 37-50% | [3] |
| Bioactive Compounds | p-Terphenyl Derivatives | Suzuki Cross-Coupling | Pd(PPh3)4 , Na2CO3 | 80-90% | [4] |
| Enzyme Inhibitors | Natural Bromophenols | Demethylation (Ether Cleavage) | BBr3 , CH2Cl2 | 85-95% | [2] |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure researchers understand why specific conditions are chosen.
Fig 2. Standardized experimental workflow for Suzuki-Miyaura coupling and demethylation.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Purpose: To linearly extend the 1,4-dibromo-2,3-dimethoxybenzene core for MOF linkers or p-terphenyl skeletons.
-
Preparation: In an oven-dried Schlenk flask, combine 1,4-dibromo-2,3-dimethoxybenzene (1.0 eq) and the desired arylboronic acid (2.2 eq). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and an aqueous solution of K2CO3 (2.0 M, 4.0 eq). Causality: The biphasic system ensures solubility of both the organic precursors and the inorganic base required to activate the boronic acid.
-
Catalyst Addition: Under a strict nitrogen atmosphere, add Pd(PPh3)4 (5 mol%). Causality: Tetrakis(triphenylphosphine)palladium(0) is chosen for its proven efficacy in coupling sterically hindered ortho-methoxy bromobenzenes.
-
Reaction: Reflux the mixture at 80°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1). Self-Validation: The disappearance of the starting material spot ( Rf≈0.6 ) and the appearance of a highly UV-active lower spot confirms the coupling progression.
-
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via silica gel column chromatography to yield the extended dimethoxy-intermediate.
Protocol B: Methoxy Cleavage (Demethylation) to Catechol Derivatives
Purpose: To unmask the dimethoxy groups, yielding catechols for metal chelation (MOFs) or bioactivity (bromophenols).
-
Preparation: Dissolve the dimethoxy-intermediate from Protocol A in anhydrous Dichloromethane ( CH2Cl2 ) under an argon atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath. Causality: Boron tribromide is highly reactive; starting at 0°C prevents uncontrolled exothermic degradation of the aromatic core.
-
Reagent Addition: Dropwise, add BBr3 (1.0 M in CH2Cl2 , 3.0 eq per methoxy group). Causality: BBr3 acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the robust O−CH3 bond.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours.
-
Quenching (Critical Safety Step): Re-cool the flask to 0°C and very carefully quench by dropwise addition of methanol, followed by water. Causality: Unreacted BBr3 reacts violently with water, generating HBr gas. Methanol safely solvolyzes the excess reagent.
-
Workup & Validation: Extract with EtOAc, dry, and concentrate. Self-Validation: 1H -NMR should show the complete disappearance of the distinct methoxy singlet ( ≈3.8 ppm) and the appearance of a broad phenolic -OH peak ( ≈5.0−9.0 ppm, depending on hydrogen bonding).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1910322B1 - Novel deuterated benzo [d][1,3]-dioxol derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
recrystallization solvent system for 1,4-Dibromo-2,3-dimethoxybenzene
Technical Support Center: Purification & Recrystallization of 1,4-Dibromo-2,3-dimethoxybenzene
As a Senior Application Scientist, I frequently encounter challenges in the purification of polyhalogenated, electron-rich aromatics. 1,4-Dibromo-2,3-dimethoxybenzene (CAS 175844-47-0)[1] is a critical intermediate in the synthesis of functionalized benzodioxoles[2] and complex natural products, such as carbonic anhydrase inhibitors[3].
Its unique structural motif—two weakly polar, electron-donating methoxy groups adjacent to two bulky, polarizable bromine atoms—creates specific solubility behaviors. The methoxy groups act as hydrogen bond acceptors, allowing moderate solubility in hot protic solvents, while the hydrophobic aromatic ring and heavy bromines drastically reduce solubility at lower temperatures. Understanding this causality is the key to designing a flawless recrystallization system.
Quantitative Solvent System Analysis
Selecting the correct solvent is a thermodynamic balancing act. The ideal solvent must fully dissolve the compound at its boiling point while rejecting the crystal lattice at room temperature or below.
| Solvent System | Polarity Index | Boiling Point (°C) | Solubility (RT) | Solubility (Boiling) | Mechanistic Suitability |
| Absolute Ethanol | 5.2 | 78 | Poor | Excellent | Primary Choice: Protic nature disrupts non-specific aggregation; ideal temperature gradient. |
| Hexane / Toluene (9:1) | ~0.3 | ~69 - 110 | Poor | Good | Excellent for Impure Batches: Leverages aromatic π-π stacking from toluene while hexane forces precipitation[2]. |
| Methanol | 5.1 | 65 | Poor | Moderate | Alternative: Lower boiling point provides a narrower thermodynamic window for dissolution. |
| Dichloromethane | 3.1 | 40 | High | High | Unsuitable: Compound is highly soluble at all temperatures; no crystallization gradient. |
Crystallization Workflow
Workflow for the recrystallization of 1,4-dibromo-2,3-dimethoxybenzene.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Each step contains a built-in quality control check to ensure the physical chemistry of the system is behaving as expected before proceeding.
Step 1: Pre-Washing (Optional but Recommended) Causality: Monobrominated impurities are highly soluble in non-polar solvents.
-
Triturate the crude solid with 2 volumes of ice-cold hexanes.
-
Filter via a Buchner funnel. Validation Check: The filtrate should be slightly yellow (indicating the removal of soluble impurities), leaving a paler crude solid behind.
Step 2: High-Temperature Dissolution
-
Transfer the crude solid to an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add absolute ethanol (or a 9:1 Hexane/Toluene mixture[2]) dropwise while heating the flask on a hot plate to a gentle reflux.
-
Continue adding solvent only until the solid is completely dissolved. Validation Check: The solution must be completely clear and homogeneous at boiling. If dark, insoluble tar remains, proceed immediately to Step 3.
Step 3: Hot Filtration
-
Pre-heat a stemless glass funnel and fluted filter paper with boiling solvent.
-
Rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove insoluble polymeric byproducts.
Step 4: Controlled Nucleation and Cooling Causality: Rapid cooling traps impurities within the rapidly forming crystal lattice. Slow cooling ensures thermodynamic selection of the purest crystal structure.
-
Allow the flask to cool ambiently on a cork ring to room temperature (approx. 2 hours).
-
Once heavy crystallization is observed at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to maximize yield.
Step 5: Harvesting and Self-Validation
-
Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold absolute ethanol.
-
Dry the crystals in vacuo for 4 hours.
-
Final Validation Check: Run a 1 H NMR spectrum in CDCl 3 . The presence of a single, sharp singlet in the aromatic region confirms the absolute symmetry of the 1,4-dibromo-2,3-dimethoxybenzene core, validating the complete removal of asymmetric monobrominated or tribrominated byproducts[3].
Troubleshooting & FAQs
Q: Why does my product "oil out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture drops below the saturation temperature of the solvent system. Because 1,4-dibromo-2,3-dimethoxybenzene has a relatively low melting point, residual starting materials can depress it further, causing it to separate as a dense oil rather than a structured crystal lattice. Solution: Shift the thermodynamics. If using ethanol, switch to a slightly less polar solvent system (e.g., increase the hexane ratio in a hexane/toluene mix[2]) to lower the solubility, and reduce the temperature gradient slowly. Seeding the solution with a pure crystal at the cloud point provides a nucleation site, bypassing the energy barrier for lattice formation.
Q: How do I efficiently remove the monobrominated impurity (e.g., 1-bromo-2,3-dimethoxybenzene)? A: The monobrominated species lacks the symmetrical hydrophobic bulk of the dibrominated product, making it significantly more soluble in non-polar solvents. Solution: Do not rely on hot recrystallization alone. Perform the cold hexane trituration (Step 1 of the protocol) before beginning the hot recrystallization. This selectively partitions the monobrominated impurity into the organic wash, enriching the purity of the crude mass and preventing co-crystallization.
Q: My crystals are slightly pink/brown instead of white. Is the product compromised? A: Discoloration is typically caused by trace amounts of oxidized polyphenolic impurities or residual unreacted bromine trapped in the crystal lattice, which are highly chromophoric even at parts-per-million levels. Solution: Re-dissolve the crystals in the boiling solvent and add a small spatula tip of activated charcoal (Norit). Boil for 5 minutes, perform a hot filtration through a pad of Celite, and allow it to recrystallize. The charcoal will adsorb the highly conjugated, colored impurities.
Q: Can I use Dichloromethane (DCM) or Chloroform to recrystallize this compound? A: No. The compound exhibits near-universal solubility in halogenated solvents due to strong dipole-dipole interactions with the methoxy groups and dispersion forces with the bromine atoms. There is no viable temperature gradient in DCM to force precipitation, resulting in near-zero recovery upon cooling.
References
- Title: US20080033011A1 - Novel benzo[d][1,3]-dioxol derivatives Source: Google Patents URL
- Title: 1,4-Dibromo-2,3-dimethoxybenzene | 175844-47-0 Source: Sigma-Aldrich URL
- Title: Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products Source: Taylor & Francis URL
Sources
Technical Support Center: Chromatography Troubleshooting for Dibromobenzene Isomers
Welcome to the Separation Sciences Support Center. As application scientists, we frequently encounter the "dibromobenzene dilemma"—the extreme difficulty of separating ortho-, meta-, and para-dibromobenzene isomers using standard laboratory techniques.
This guide provides mechanistic explanations, validated protocols, and quantitative data to help researchers and drug development professionals overcome these specific chromatographic bottlenecks.
📊 Physical Properties Influencing Separation Strategies
To understand why certain techniques fail while others succeed, we must first look at the inherent physical properties of these isomers.
| Isomer | Dipole Moment (D) | Melting Point (°C) | Boiling Point (°C) |
| o-Dibromobenzene | ~1.53 | 6 | 224 |
| m-Dibromobenzene | ~1.52 | -7 | 219 |
| p-Dibromobenzene | 0.00 | 87 | 219 |
🔍 Frequently Asked Questions & Troubleshooting
Q1: Why am I getting co-elution of dibromobenzene isomers on standard normal-phase silica gel columns?
The Causality: Normal-phase silica gel chromatography relies heavily on dipole-dipole interactions and hydrogen bonding between the analyte and the silanol groups on the stationary phase. Dibromobenzenes lack hydrogen-bond donors or acceptors. Furthermore, as shown in the table above, the dipole moments of the ortho and meta isomers are nearly identical, and the para isomer is non-polar. Because their electronic profiles present almost no differentiable interaction sites for standard silica, they co-elute in a single band (1[1]).
Q2: If silica gel fails, what is the most effective HPLC method for separating these isomers?
The Causality: To separate these isomers analytically, you must exploit halogen-π interactions rather than standard dipole interactions. The electron-poor region along the σ-bonding axis of the bromine atoms (the "σ-hole") can interact specifically with electron-rich π-systems. Using a C70-fullerene coated column in Normal-Phase Liquid Chromatography (NPLC) allows the curvature and dense π-electron cloud of the fullerene to differentiate the steric and electronic profiles of each isomer (2[2]).
Protocol: HPLC Separation via Halogen-π Interactions This self-validating protocol ensures baseline separation by suppressing background solvent interactions.
-
Stationary Phase Setup: Install a high-density C70-fullerene coated silica column (Dimensions: 75.0 cm length × 100 μm i.d.).
-
Mobile Phase Formulation: Prepare a strictly non-polar mobile phase of n-hexane and n-decane in an 8:2 (v/v) ratio. Degas thoroughly via ultrasonication to prevent micro-bubble formation.
-
Chromatographic Conditions: Set the column oven to an isothermal 25 °C to maintain consistent partition coefficients. Establish a micro-flow rate of 2.0 μL/min.
-
Detection: Monitor the eluent using a UV detector set to 228 nm (the optimal absorption band for brominated benzenes).
-
Validation: Inject the isomer mixture. The elution order will correlate directly with the strength of the halogen-π interactions dictated by the specific substitution pattern (3[3]).
Q3: Can Capillary Gas Chromatography (GC) provide better analytical resolution than HPLC?
The Causality: Yes. For analytical quantification, GC is often superior if specialized stationary phases are used. Standard commercial columns (like DB-35MS) struggle with the critical meta/para pair due to their identical boiling points (219 °C). However, stationary phases functionalized with dithienyl benzothiadiazole (TBT) or leaning pillar[6]arene (LP6A) provide exceptional resolution by leveraging combined π-π, halogen-bonding, and shape-selective cavity interactions ().
Table: Capillary GC Resolution of the m-/p-Dibromobenzene Critical Pair
| Stationary Phase | Functionalization | Temp (°C) | Flow Rate | Resolution (R) |
| TBT-AA | Dithienyl benzothiadiazole | 130 | 0.5 mL/min | 2.36 (Baseline) |
| TBT-AC12 | Dithienyl benzothiadiazole | 130 | 0.5 mL/min | 1.61 (Resolved) |
| DB-35MS | 35% Phenyl (Commercial) | 130 | 0.5 mL/min | 1.46 (Co-eluting) |
Data demonstrates the superiority of TBT-based columns over commercial standards (4[4]).
Q4: How do I isolate a specific isomer on a preparative scale (grams) if column chromatography is inefficient?
The Causality: When scaling up, chromatography becomes solvent-prohibitive and inefficient due to the poor separation factors (α) on standard media. Instead, fractional crystallization is the authoritative standard. Because p-dibromobenzene is highly symmetrical, it packs efficiently into a crystal lattice, resulting in a melting point of 87 °C, whereas the ortho and meta isomers are liquids at room temperature.
Protocol: Preparative Isolation via Fractional Crystallization
-
Solvent Selection: Dissolve the crude isomer mixture in a minimal amount of hot ethanol or a similar polar protic solvent.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C).
-
Selective Precipitation: The p-dibromobenzene will selectively crystallize out of the solution due to its significantly higher melting point and lower solubility at reduced temperatures.
-
Filtration & Wash: Filter the crystals under a vacuum and wash with cold ethanol. The ortho and meta isomers will remain in the mother liquor.
-
(Optional) If flash chromatography is absolutely mandated for the remaining liquid isomers, utilize an ultra-long column (20:1 length-to-diameter) with a strictly non-polar eluent (100% heptane) and collect micro-fractions (5[5]).
🗺️ Separation Strategy Decision Matrix
Use the workflow diagram below to determine the optimal technique based on your experimental scale and objective.
Workflow for selecting analytical and preparative separation strategies for dibromobenzene isomers.
📚 References
-
Title: Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography Source: RSC Publishing URL: [Link]
-
Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Separations of the isomer mixtures of dibromobenzene, chloronitrobenzene, and bromonitrobenzene Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07827G [pubs.rsc.org]
- 5. 1,3,5-Tribromobenzene | 626-39-1 | Benchchem [benchchem.com]
Validation & Comparative
1,4-Dibromo-2,3-dimethoxybenzene vs. 1,4-Dibromo-2,5-dimethoxybenzene: A Comparative Guide to Reactivity and Applications
In advanced organic synthesis and materials science, the regiochemistry of functional groups on an aromatic ring dictates far more than just nomenclature—it governs molecular symmetry, electronic dipoles, and spatial sterics. The isomers 1,4-dibromo-2,3-dimethoxybenzene and 1,4-dibromo-2,5-dimethoxybenzene perfectly illustrate this principle. While both share the same molecular weight and functional groups, their distinct methoxy substitution patterns result in divergent reactivity profiles and downstream applications.
This guide provides an objective, data-backed comparison of these two critical building blocks, detailing their structural nuances, comparative reactivity in cross-coupling, and field-proven experimental protocols.
Structural and Electronic Profiling
The fundamental differences between these two isomers stem from their symmetry and the resulting distribution of electron density.
-
1,4-Dibromo-2,5-dimethoxybenzene (The Linear Rod Builder): This isomer possesses a center of inversion (approximating D2h symmetry in its planar conformation). The para-relationship of the methoxy groups creates a balanced, symmetrical electron-donating effect across the ring. Because the individual C–O dipoles cancel each other out, the molecule has a net dipole moment near zero. This symmetry ensures that reactions occurring at the 1,4-bromine positions proceed along a strict 180° vector, making it the premier building block for synthesizing nanometer-scale water-soluble molecular rods[1] and highly linear poly(p-phenylene) conducting polymers[2].
-
1,4-Dibromo-2,3-dimethoxybenzene (The Chelation & Terphenyl Precursor): Featuring an ortho-relationship between the methoxy groups, this isomer has lower symmetry ( C2v ) and a strong net molecular dipole. The adjacent oxygens create a localized, electron-rich "pocket" and introduce asymmetric steric bulk to one face of the molecule. While the bromines remain para to each other, the resulting coupled products exhibit different torsional angles and spatial geometries. This regiochemistry is specifically exploited to synthesize the core skeletons of natural p-terphenyls[3] and oligo(catechol) ligands, where the adjacent oxygens are later demethylated to form bidentate metal-chelating sites for self-assembling helicates[4].
Caption: Logical relationship between isomer symmetry, reactivity, and downstream applications.
Quantitative Data & Performance Comparison
The table below summarizes the physical properties and typical performance metrics of both isomers when subjected to double Suzuki-Miyaura cross-coupling conditions.
| Property / Metric | 1,4-Dibromo-2,5-dimethoxybenzene | 1,4-Dibromo-2,3-dimethoxybenzene |
| Symmetry | Centrosymmetric ( D2h / C2h ) | Non-centrosymmetric ( C2v ) |
| Dipole Moment | ~0 Debye (Net Cancellation) | High (Aligned C-O dipoles) |
| Steric Environment | Balanced (Methoxy groups on opposite faces) | Asymmetric (Methoxy groups clustered on one face) |
| Primary Reactivity Profile | Linear chain extension (180° vector) | Kinked chain extension / Chelation precursor |
| Typical Cross-Coupling Yield | 76–95% (Double Suzuki)[1] | 70–85% (Double Suzuki)[3] |
| Key Downstream Targets | Rigid molecular rods, Poly(p-phenylenes) | Natural p-terphenyls, Oligo(catechols), Helicates |
Experimental Methodology: Self-Validating Suzuki-Miyaura Cross-Coupling
In Suzuki-Miyaura cross-coupling, the oxidative addition of Pd(0) into the C–Br bond is the rate-determining step. Both isomers undergo this readily due to the electron-withdrawing nature of the bromine atoms, though the 2,5-isomer often exhibits slightly faster kinetics due to minimal steric hindrance around the C-Br axis.
The following protocol details a robust, self-validating double cross-coupling workflow adapted from optimized syntheses of dimethoxyphenyl derivatives[5].
Step 1: Catalyst Activation & Reagent Mixing
-
Procedure: Charge a flame-dried round-bottom flask with the aryl boronic acid (2.2 equiv), the chosen dibromodimethoxybenzene isomer (1.0 equiv), and Pd(PPh3)4 (0.05 to 0.15 equiv). Suspend the mixture in dimethoxyethane (DME) to achieve a 0.1 M concentration.
-
Causality: Pd(PPh3)4 is selected because the electron-rich triphenylphosphine ligands facilitate the oxidative addition into the electron-rich C-Br bonds of the dimethoxybenzene core[5].
Step 2: Base Addition & Reaction Execution
-
Procedure: Add 2 M aqueous Na2CO3 (2.7 to 5.0 equiv). Reflux the mixture at 80 °C for 17 hours under a strict N2 atmosphere.
-
Causality: The biphasic basic medium is critical. The carbonate base activates the boronic acid by forming a reactive, electron-rich boronate complex, which is essential for the transmetalation step of the catalytic cycle[5].
Step 3: Self-Validating Workup
-
Validation Checkpoint 1 (Visual): The reaction mixture should transition from a pale suspension to a dark, finely dispersed mixture, indicating successful catalyst turnover and the formation of palladium black.
-
Procedure: Cool to ambient temperature and filter through a pad of Celite to remove the precipitated palladium. Dilute the filtrate with H2O and Ethyl Acetate (EtOAc).
-
Validation Checkpoint 2 (Chemical): Test the aqueous layer; it must be highly basic (pH > 9). This ensures that any unreacted boronic acid remains in the aqueous phase as a water-soluble boronate salt, preventing contamination of the organic layer.
-
Procedure: Separate the phases, extract the aqueous layer with EtOAc (3x), wash the combined organics with brine, dry over MgSO4 , and concentrate in vacuo.
Step 4: Purification
-
Procedure: Purify the crude product via flash column chromatography using a Hexanes/EtOAc gradient to isolate the pure terphenyl or extended rod derivative[5].
Caption: Standardized Suzuki-Miyaura cross-coupling experimental workflow.
References
-
Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length Source: National Institutes of Health (NIH / PMC) URL:[Link][1]
-
Water Soluble Photo- and Electroluminescent Alkoxy-Sulfonated Poly(p-phenylenes) Synthesized via Palladium Catalysis Source: ACS Macromolecules URL:[Link][2]
-
Structural diversity and biological activity of natural p-terphenyls Source: National Institutes of Health (NIH / PMC) URL:[Link][3]
-
Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists Source: Semantic Scholar URL:[Link][5]
Sources
- 1. Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide to the Synthesis of Dibromodimethoxybenzene Isomers: Reagents, Mechanisms, and Protocols
The synthesis of brominated aromatic building blocks is a cornerstone of organic chemistry, particularly in the development of advanced materials such as covalent organic frameworks (COFs), OLEDs, and conductive polymers. Among these precursors, the isomers 1,4-dibromo-2,5-dimethoxybenzene and 1,2-dibromo-4,5-dimethoxybenzene are highly sought after.
While their structural differences seem minor, the synthetic strategies required to achieve high regioselectivity and yield differ significantly based on the starting material's electronic and steric environment. This guide objectively compares the two primary synthetic routes—molecular bromine (Br₂) versus N-bromosuccinimide (NBS)—and provides field-proven, self-validating experimental protocols.
Mechanistic Causality: Directing Effects and Regioselectivity
Understanding the causality behind the regioselectivity is crucial for optimizing these syntheses. The methoxy (-OCH₃) group is a strongly activating, ortho/para-directing substituent due to the resonance donation of oxygen's lone electron pairs into the aromatic π-system.
-
1,4-Dimethoxybenzene to 1,4-Dibromo-2,5-dimethoxybenzene: In 1,4-dimethoxybenzene, all four unsubstituted positions (2, 3, 5, 6) are electronically equivalent. The first electrophilic bromination occurs at position 2. The introduction of the bulky, electron-withdrawing bromine atom deactivates the adjacent positions (3 and 6) sterically and electronically. Consequently, the second bromination is directed to the 5-position, naturally yielding the 2,5-dibrominated product. This reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism, occasionally involving radical cation intermediates depending on the solvent environment1[1].
-
1,2-Dimethoxybenzene to 1,2-Dibromo-4,5-dimethoxybenzene: In 1,2-dimethoxybenzene (veratrole), the 3 and 6 positions are ortho to the methoxy groups, while the 4 and 5 positions are para. The para positions are significantly less sterically hindered. Therefore, sequential bromination naturally targets the 4 and 5 positions, yielding 1,2-dibromo-4,5-dimethoxybenzene.
Electrophilic aromatic substitution (EAS) mechanism for dibromination.
Reagent Selection: Br₂ vs. NBS
The choice of brominating agent is dictated by the reactivity of the substrate and the desired operational safety.
-
Route A: Molecular Bromine (Br₂): Highly atom-economical but corrosive. It is ideal for the robust 1,4-dimethoxybenzene system, where over-bromination is sterically restricted. Reactions are typically run in chloroform (CHCl₃) or acetic acid, yielding excellent conversion rates 2[2].
-
Route B: N-Bromosuccinimide (NBS): A milder, solid reagent that provides a controlled release of electrophilic bromine. When used in polar aprotic solvents like acetonitrile (MeCN), NBS exhibits exceptional regioselectivity and minimizes oxidative side reactions, making it the preferred choice for 1,2-dimethoxybenzene3[3].
Quantitative Comparison of Synthetic Routes
| Parameter | Route A (1,4-Isomer) | Route B (1,2-Isomer) |
| Target Isomer | 1,4-Dibromo-2,5-dimethoxybenzene | 1,2-Dibromo-4,5-dimethoxybenzene |
| Starting Material | 1,4-Dimethoxybenzene | 1,2-Dimethoxybenzene (Veratrole) |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Optimal Solvent | Chloroform (CHCl₃) | Acetonitrile (MeCN) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | 90 - 95% | 80 - 85% |
| Reaction Time | 12 - 24 hours | 24 hours |
| Primary Byproduct | Hydrogen Bromide (HBr) gas | Succinimide |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in visual and chemical cues allow the researcher to verify the reaction's progress without relying solely on downstream analytical machinery.
Protocol A: Synthesis of 1,4-Dibromo-2,5-dimethoxybenzene (Br₂ Route)
Adapted from standard COF precursor methodologies2[2].
-
Preparation: Dissolve 1,4-dimethoxybenzene (1.0 eq, e.g., 7.24 mmol) in anhydrous CHCl₃ (20 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: Slowly add molecular bromine (2.5 eq, e.g., 18.4 mmol) dropwise over 20 minutes. The solution will turn a deep red/brown.
-
Reaction: Remove the ice bath and allow the mixture to stir overnight at room temperature.
-
Quenching (Self-Validation Step): Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) slowly to the reaction mixture.
-
Causality & Validation: Na₂SO₃ reduces the unreacted, highly toxic Br₂ to benign bromide ions (Br⁻). The self-validating cue is the immediate color change: the deep red/brown organic layer will turn colorless or pale yellow, confirming the complete neutralization of the oxidant.
-
-
Workup: Extract the mixture with dichloromethane (DCM). Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purification: Wash the crude white solid with methanol to remove mono-brominated impurities, yielding the pure product (typically >90% yield).
Protocol B: Synthesis of 1,2-Dibromo-4,5-dimethoxybenzene (NBS Route)
Adapted from macrocycle synthesis strategies4[4].
-
Preparation: Dissolve 1,2-dimethoxybenzene (1.0 eq, e.g., 39.3 mmol) in acetonitrile (MeCN) (150 mL).
-
NBS Addition: Add N-Bromosuccinimide (2.2 eq, e.g., 86.4 mmol) portion-wise to the stirring solution at room temperature.
-
Reaction: Stir the mixture continuously for 24 hours.
-
Causality & Validation: NBS is sparingly soluble in MeCN initially but dissolves as it reacts. Simultaneously, the byproduct (succinimide) alters the visual appearance of the mixture. A TLC check (Hexane/EtOAc) will confirm the complete consumption of the starting material.
-
-
Quenching: Add 1 M NaOH solution (100 mL) and distilled water (200 mL) to the flask.
-
Workup (Self-Validation Step): Extract the aqueous layer with DCM (3 x 150 mL).
-
Causality & Validation: Succinimide is highly water-soluble, whereas the dibrominated product is highly lipophilic. This biphasic extraction acts as a self-purifying step, effectively partitioning the byproduct entirely into the aqueous phase.
-
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. If necessary, recrystallize from ethanol or purify via silica gel flash chromatography.
Workflow comparison: Br2-mediated vs. NBS-mediated bromination protocols.
References
- Source: Royal Society of Chemistry (RSC)
- Source: University of British Columbia (UBC)
- Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
- Source: Journal of Organic Chemistry (via MDMA.ch archive)
Sources
- 1. Radical cation mechanism of aromatic halogenation by halogens or iodine chloride in 1,1,1,3,3,3-hexafluoropropan-2-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. open.library.ubc.ca [open.library.ubc.ca]
Navigating Halogenated Dimethoxybenzenes: A Comparative Guide to 1,4-Dibromo-2,3-dimethoxybenzene Alternatives
As a building block in advanced organic synthesis, 1,4-Dibromo-2,3-dimethoxybenzene is highly valued for constructing ortho-fused ring systems. It is a critical precursor in the synthesis of deuterated benzo[d][1,3]-dioxol derivatives used as serotonin reuptake inhibitors[1] and naturally occurring bromophenols that act as carbonic anhydrase inhibitors[2].
However, the 2,3-dimethoxy substitution pattern imposes inherent steric constraints and dictates a non-linear geometric axis. For researchers developing linear conjugated polymers, covalent organic frameworks (COFs), or seeking enhanced reactivity in cross-coupling, this specific isomer is often unsuitable. This guide objectively compares the performance of 1,4-dibromo-2,3-dimethoxybenzene with its premier structural and halogenated alternatives, providing field-proven mechanistic insights and self-validating experimental protocols.
The Alternatives Landscape: Structural and Electronic Causality
When selecting an alternative to 1,4-dibromo-2,3-dimethoxybenzene, the choice is dictated by the desired spatial geometry of the final molecule and the activation energy required for the catalytic cycle.
Alternative A: 1,4-Dibromo-2,5-dimethoxybenzene (The Linear Isomer)
Why it works: Shifting the methoxy groups to the 2,5-positions creates a structurally symmetrical, linear axis. This para-arrangement minimizes steric hindrance during polymerization and enforces a rigid, linear conformation. Primary Use: It is the industry standard for synthesizing nanometer-scale water-soluble molecular rods[3] and luminescent conjugated microporous polymers (CMPs)[4].
Alternative B: 1,4-Diiodo-2,5-dimethoxybenzene (The High-Reactivity Analog)
Why it works: Substituting bromine for iodine drastically lowers the bond dissociation energy (C–I is ~238 kJ/mol vs. C–Br ~336 kJ/mol). This weaker bond accelerates the oxidative addition step in palladium-catalyzed cross-couplings, allowing reactions to proceed at lower temperatures. Primary Use: Precision synthesis of conjugated polymer films via surface-confined Sonogashira coupling, where mild conditions are required to prevent the degradation of delicate substrates[5].
Alternative C: 1,2-Dibromo-4,5-dimethoxybenzene (4,5-Dibromoveratrole)
Why it works: The adjacent (ortho) positioning of the halogens makes this isomer ideal for synthesizing fused polycyclic aromatic hydrocarbons (PAHs) and phthalocyanines. Furthermore, its diiodo counterpart has recently been identified as a highly efficient metal-free electrocatalyst, driven by the stabilization of iodanyl radicals via three-electron I–I bonding[6].
Structural divergence of dimethoxybenzene halides and downstream applications.
Quantitative Performance Comparison
The following table synthesizes the reactivity profiles and typical yields of these reagents in standard palladium-catalyzed cross-coupling workflows.
| Reagent | CAS Number | Geometry | Cross-Coupling Reactivity | Primary Application | Typical Yield |
| 1,4-Dibromo-2,3-dimethoxybenzene | 175844-47-0 | Bent / Asymmetric | Moderate (Sterically hindered) | CNS drugs, Bromophenols | 50–70% |
| 1,4-Dibromo-2,5-dimethoxybenzene | 2674-34-2 | Linear / Symmetric | High | Molecular rods, CMPs | 75–95% |
| 1,4-Diiodo-2,5-dimethoxybenzene | 51560-21-5 | Linear / Symmetric | Very High (Weak C–X bond) | Precision polymers | 85–98% |
| 1,2-Dibromo-4,5-dimethoxybenzene | 37895-73-1 | Ortho-functional | Moderate | PAHs, Phthalocyanines | 60–80% |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols detail not just the steps, but the mechanistic causality behind each critical action.
Protocol A: Synthesis of Microporous Polymers via Suzuki-Miyaura Coupling
Using 1,4-Dibromo-2,5-dimethoxybenzene for linear framework construction[4].
-
Reagent Assembly: In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, combine 1,4-dibromo-2,5-dimethoxybenzene (0.15 mmol), 1,4-phenylenediboronic acid (0.225 mmol), and Pd(PPh3)4 (0.03 mmol).
-
Causality: The 1.5x excess of boronic acid compensates for potential protodeboronation side-reactions at elevated temperatures.
-
-
Solvent Addition & Degassing: Add 20 mL of anhydrous DMF. Degas the mixture strictly using three freeze-pump-thaw cycles.
-
Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, halting the catalytic cycle.
-
-
Base Activation: Inject 2 mL of an aqueous 2 M K2CO3 solution.
-
Causality: The base is mandatory for the transmetalation step. It coordinates with the boronic acid to form an electron-rich boronate complex, facilitating the transfer of the aryl group to the palladium center.
-
-
Polymerization: Heat the sealed mixture at 120 °C for 60 hours.
-
Purification (Soxhlet Extraction): Filter the resulting precipitate and wash sequentially with water, acetone, and THF. Transfer the solid to a Soxhlet extractor and wash with acetone for 12 hours.
-
Causality: Soxhlet extraction continuously washes the polymer with hot, pure solvent, efficiently removing trapped low-molecular-weight oligomers and residual palladium catalyst.
-
Suzuki-Miyaura catalytic cycle for 1,4-dibromo-2,5-dimethoxybenzene polymerization.
Protocol B: Precision Sonogashira Coupling
Using 1,4-Diiodo-2,5-dimethoxybenzene for mild-condition synthesis[5].
-
Preparation: In an air-free flask, mix (trimethylsilyl)acetylene (15.39 mmol), 1,4-diiodo-2,5-dimethoxybenzene (5.13 mmol), Pd(PPh3)4 (0.1 mmol), and CuI (0.15 mmol).
-
Solvent/Base System: Add 150 mL of a degassed toluene/diisopropylamine (7:3 v/v) mixture.
-
Causality: Diisopropylamine acts as both a co-solvent and a sacrificial base to neutralize the hydroiodic acid (HI) generated during the formation of the copper acetylide intermediate.
-
-
Reaction: Stir the mixture at 70 °C for 48 hours.
-
Causality: Because the C–I bond is highly labile, the oxidative addition occurs readily. This allows the Sonogashira coupling to proceed at a relatively low temperature (70 °C), preventing the thermal degradation of the alkyne.
-
-
Workup: Concentrate the mixture in vacuo, extract with dichloromethane, wash with brine, and purify via silica gel column chromatography to isolate the highly pure monomer.
Conclusion
While 1,4-dibromo-2,3-dimethoxybenzene remains a niche reagent for specialized ortho-functionalized targets, transitioning to its 2,5-isomers unlocks the geometric linearity required for modern materials science. Furthermore, upgrading from a bromide to an iodide leaving group provides the thermodynamic advantage necessary for precision synthesis under mild conditions. Selecting the correct reagent is not merely a matter of substitution, but a strategic decision that dictates the efficiency of the entire catalytic cycle.
References
- Novel deuterated benzo[d][1,3]-dioxol derivatives as serotonin reuptake inhibitors.
-
Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products. Taylor & Francis.[Link]
-
Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length. PMC.[Link]
-
Luminescent Conjugated Microporous Polymers for Selective Sensing and Ultrafast Detection of Picric Acid. DOI.[Link]
-
Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. PMC.[Link]
-
Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. ResearchGate.[Link]
Sources
- 1. EP1910322B1 - Novel deuterated benzo [d][1,3]-dioxol derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Greener Synthetic Methods for Aromatic Bromination: A Comparative Guide
Aromatic bromination is a cornerstone transformation in organic synthesis and drug development, providing essential aryl bromide precursors for cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Historically, protocols relied on elemental bromine (Br₂) and Lewis acid catalysts (e.g., FeBr₃). However, these traditional methods are inherently inefficient—suffering from a maximum bromine atom economy of 50%, generating corrosive HBr waste, and posing severe handling hazards.
Today, green chemistry mandates the adoption of safer, highly efficient alternatives. This guide objectively compares two premier green methodologies: Oxidative Bromination and Electrochemical Bromination . By analyzing their mechanistic causality and providing self-validating experimental protocols, this guide equips researchers to seamlessly integrate sustainable halogenation into their workflows[1].
Mechanistic Comparison & Causality
In traditional electrophilic aromatic substitution (SEAr), Br₂ acts as both the electrophile source and the leaving group, inherently wasting half the halogen mass. Green alternatives circumvent this limitation by generating the reactive brominating species (RBS) in situ from benign, bench-stable bromide salts (e.g., NaBr, KBr) or aqueous HBr[2].
-
Oxidative Bromination : This method utilizes an external, eco-friendly oxidant—typically 3—to oxidize bromide ions into Br₂ or Br⁺. The sole byproduct of the oxidant is water, pushing the theoretical bromine atom economy to nearly 100%[3]. Furthermore, neutral Fenton-bromide systems (Fe(II) + H₂O₂) can generate RBS at room temperature without requiring highly acidic conditions[2].
-
Electrochemical Bromination : This approach eliminates chemical oxidants entirely. By applying a controlled electrical current, bromide ions undergo anodic oxidation. This method allows precise tuning of the reaction rate via current density, minimizing unwanted polybromination[1]. Advanced paired electrolysis setups can even achieve up to 200% cell efficiency by pairing anodic bromination with cathodic H₂O₂ generation[4].
Logical comparison of traditional versus green aromatic bromination workflows.
Method 1: Oxidative Bromination (H₂O₂ / Aqueous HBr System)
Concept & Design
The H₂O₂/HBr system is a highly efficient "on water" or aqueous-organic protocol[1]. The causality behind its high mono-selectivity lies in the controlled addition of H₂O₂. By keeping the steady-state concentration of the active electrophile low, the inherently more reactive starting material outcompetes the mono-brominated product for the electrophile, effectively preventing di-bromination[5].
Self-Validating Experimental Protocol
-
Preparation : In a round-bottom flask, dissolve the aromatic substrate (10.0 mmol) in a green solvent system (e.g., ethanol/water or acetonitrile/water).
-
Bromide Addition : Add aqueous HBr (48% w/w, 1.05 equiv) or NaBr (1.1 equiv) to the solution. Stir at room temperature.
-
Oxidant Addition (Critical Step) : Mount an addition funnel containing 30% aqueous H₂O₂ (1.1 equiv). Add the H₂O₂ dropwise over 30–45 minutes.
-
Causality: The oxidation of HBr by H₂O₂ is highly exothermic. Slow addition prevents thermal runaway and maintains a low steady-state concentration of in situ Br₂, which is critical to preventing over-bromination.
-
-
Monitoring & Validation : Stir the mixture for 2–4 hours.
-
Self-Validating System: Periodically test the mixture with starch-iodide paper. The reaction is complete and safe for workup when the paper no longer turns blue-black. This built-in check confirms the total consumption of the peroxide oxidant, validating the reaction's safe completion.
-
-
Workup : Extract with a green solvent (e.g., ethyl acetate) or, if the product precipitates, isolate via vacuum filtration. Wash with dilute sodium thiosulfate to quench any residual trace bromine.
Reaction logic of H2O2/HBr oxidative bromination generating water as a benign byproduct.
Method 2: Electrochemical Bromination (Anodic Oxidation)
Concept & Design
Electrochemical bromination leverages an undivided cell where the bromide source—such as NaBr or1—doubles as the supporting electrolyte[1]. The causality of its safety profile is rooted in the electron acting as a "traceless" redox reagent, completely bypassing the need for hazardous chemical oxidants[6].
Self-Validating Experimental Protocol
-
Cell Setup : Equip an undivided electrochemical cell with a graphite anode (cost-effective, high overpotential for oxygen evolution) and a platinum or nickel cathode.
-
Electrolyte/Substrate Solution : Dissolve the aromatic substrate (10.0 mmol) and NaBr (1.2 equiv) in a suitable solvent (e.g., Methanol/Water or Acetonitrile/Water). Note: If substrate solubility is poor, TBAB can be used as both a phase-transfer catalyst and the bromide source[1].
-
Electrolysis : Apply a constant current (galvanostatic mode) of 10–15 mA/cm².
-
Causality: Maintaining a constant current density ensures a steady, predictable generation of the active brominating species at the anode. This precise electrochemical control is what optimizes mono-selectivity over traditional batch additions.
-
-
Monitoring & Validation : Pass 2.2 to 2.5 Faraday/mol of charge.
-
Self-Validating System: The reaction is self-regulating. Monitor the cell voltage; a sudden, sustained spike in voltage signifies the depletion of conductive bromide ions. This acts as a built-in endpoint indicator, validating the completion of the halogen transfer.
-
-
Workup : Evaporate the organic solvent under reduced pressure, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate.
Mechanistic pathway of paired electrochemical aromatic bromination using traceless electrons.
Quantitative Performance Comparison
To objectively evaluate these methodologies, the following table synthesizes their performance metrics against traditional Br₂/FeBr₃ bromination based on current literature standards.
| Performance Metric | Traditional (Br₂ / FeBr₃) | Oxidative (H₂O₂ / HBr) | Electrochemical (NaBr / e⁻) |
| Bromine Atom Economy | ≤ 50% | ~100% | ~100% |
| Primary Byproduct | Toxic, corrosive HBr gas | Water (H₂O) | Hydrogen gas (H₂) |
| Reagent Hazard Level | High (Volatile, toxic Br₂) | Moderate (H₂O₂ handling) | Low (Bench-stable salts) |
| Typical Yield (Mono) | 60 - 75% | 85 - 95% | 80 - 95% |
| E-Factor (Waste/Product) | High (>10) | Low (<5) | Very Low (<2) |
| Scalability | Poor (Safety constraints) | Excellent (Standard reactors) | Excellent (Flow electrochemistry) |
Conclusion
The transition from traditional elemental bromine to greener synthetic methods is not merely an environmental imperative but a strategic advantage in drug development. Oxidative bromination offers a highly scalable, equipment-simple approach with near-perfect atom economy[5]. Conversely, electrochemical bromination provides unparalleled control over the reaction environment, utilizing electrons as traceless reagents and bench-stable salts as the halogen source[6]. By understanding the mechanistic causality behind these protocols, researchers can implement self-validating workflows that enhance both safety and synthetic efficiency.
References
- A H₂O₂/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones Source: NIH / PMC
- Modern Approaches to Green Bromination for a Sustainable Future Source: Engineered Science Publisher
- From Reactive Oxygen Species to Reactive Brominating Species: Fenton Chemistry for Oxidative Bromination Source: ACS Sustainable Chemistry & Engineering
- A H₂O₂/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono Source: SciSpace / RSC Publishing
- Electrochemical Bromination of Arenes in a 200% Cell Source: ACS.org
- Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and beyond Source: Semantic Scholar
Sources
- 1. espublisher.com [espublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Purity of 1,4-Dibromo-2,3-dimethoxybenzene Post-Synthesis: A Comparative Guide
As a building block in organic synthesis, 1,4-dibromo-2,3-dimethoxybenzene is highly valued for its utility in constructing complex polyaromatics, molecular solar-thermal systems, and covalent organic frameworks (COFs). Because it is frequently subjected to selective cross-coupling (such as Suzuki-Miyaura reactions to produce biphenyl derivatives[1]), the stoichiometric precision of downstream reactions relies entirely on the absolute purity of this starting material.
Even trace amounts of under-brominated, over-brominated, or regioisomeric impurities can derail cross-coupling yields and complicate the purification of final active pharmaceutical ingredients (APIs). This guide objectively compares three highly effective analytical techniques—qNMR, HPLC-UV, and GC-MS —for the rigorous post-synthesis purity assessment of 1,4-dibromo-2,3-dimethoxybenzene.
The Impurity Profile: Causality in Synthesis
To select the right analytical method, one must first understand the causal mechanisms behind the impurities. The synthesis of 1,4-dibromo-2,3-dimethoxybenzene typically involves the electrophilic aromatic bromination of a dimethoxybenzene precursor. This reaction pathway inherently risks generating three classes of byproducts:
-
Under-brominated Species (e.g., 1-bromo-2,3-dimethoxybenzene): Caused by incomplete reaction conversion or insufficient equivalents of the brominating agent.
-
Over-brominated Species (e.g., tribromo-dimethoxybenzene): Caused by excessive reaction times or localized high concentrations of bromine.
-
Regioisomers (e.g., 1,2-dibromo-4,5-dimethoxybenzene): Dictated by the competing ortho/para-directing effects and steric hindrance of the methoxy groups during electrophilic attack.
Comparative Analysis of Analytical Techniques
Relying on a single analytical method for purity determination can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a self-validating system for comprehensive assessment[2].
A. Quantitative NMR (1H-qNMR): The Absolute Standard
Quantitative NMR has emerged as the modern gold standard for assessing the purity of organic building blocks. The fundamental principle of qNMR lies in the fact that the intensity of an NMR resonance signal is directly proportional to the number of nuclei responsible for it[3].
-
The Advantage: By comparing the integral of the analyte's signal to a certified internal standard of known purity, the absolute purity of the analyte can be determined without needing a reference standard of 1,4-dibromo-2,3-dimethoxybenzene itself[4].
B. Gas Chromatography-Mass Spectrometry (GC-MS): The Isotopic Profiler
For halogenated aromatics, GC-MS is an unparalleled orthogonal check. Bromine exists in nature as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio.
-
The Advantage: A dibrominated compound like 1,4-dibromo-2,3-dimethoxybenzene will exhibit a distinct 1:2:1 molecular ion multiplet (M, M+2, M+4). Mono-brominated impurities show a 1:1 doublet, and tribrominated impurities show a 1:3:3:1 quartet. This isotopic causality makes GC-MS self-validating for identifying the exact degree of bromination.
C. High-Performance Liquid Chromatography (HPLC-UV): The Regioisomer Resolver
While qNMR provides absolute quantitation, structurally similar regioisomers may exhibit overlapping chemical shifts in 1H -NMR.
-
The Advantage: HPLC-UV excels at physically separating these regioisomers based on subtle differences in polarity. However, because different impurities have different UV response factors, HPLC requires external reference standards for true absolute quantitation[4].
Quantitative Data Comparison
| Analytical Technique | Primary Application | Limit of Detection (LOD) | Resolution of Regioisomers | Quantitative Accuracy | Reference Standard Required? |
| 1 H-qNMR | Absolute purity assignment | ~0.1 - 0.5% | Moderate (depends on Δδ ) | Very High (± 0.5%) | No (Uses Internal Calibrant) |
| HPLC-UV | Regioisomer separation | ~0.01 - 0.05% | Excellent | High (if calibrated) | Yes (For absolute quantitation) |
| GC-MS | Halogenation profiling | ~0.001% (SIM mode) | Good | Moderate | Yes (For absolute quantitation) |
Purity Assessment Decision Workflow
Decision tree for selecting the optimal purity assessment method for halogenated building blocks.
Experimental Methodologies
To ensure a self-validating analytical system, the following protocols outline the optimal parameters for assessing 1,4-dibromo-2,3-dimethoxybenzene.
Protocol A: Absolute Purity Determination via 1 H-qNMR
Because weighing is the largest source of error in qNMR, the use of a high-precision micro-balance is mandatory[3].
-
Calibrant Selection: Select an internal standard that does not overlap with the analyte. For 1,4-dibromo-2,3-dimethoxybenzene (aromatic protons at ~7.1 ppm; methoxy protons at ~3.8 ppm in CDCl3 ), Dimethyl sulfone (TraceCERT®) is an ideal calibrant as its sharp singlet appears at ~3.0 ppm.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized 1,4-dibromo-2,3-dimethoxybenzene and ~5 mg of the dimethyl sulfone internal calibrant.
-
Dissolution: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform ( CDCl3 ) and transfer to a standard 5 mm NMR tube.
-
Acquisition Parameters: Acquire the 1 H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( D1 ) to at least 5 times the longest T1 relaxation time of the protons of interest (typically 30–60 seconds) to ensure complete longitudinal magnetization recovery. Run 16 to 64 scans to achieve a signal-to-noise ratio of >250:1, which is critical for accurate integration[2].
-
Data Processing: Apply meticulous baseline correction. Integrate the aromatic protons of the analyte and the singlet of the calibrant. Calculate the absolute purity mass fraction using the standard qNMR gravimetric equation.
Protocol B: Impurity Profiling via HPLC-UV
This method is utilized as an orthogonal check to resolve co-eluting regioisomers that qNMR cannot distinguish.
-
Mobile Phase: Prepare a binary gradient system. Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid. Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Acetonitrile.
-
Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2].
-
Gradient Program: Run a linear gradient from 40% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. The highly lipophilic nature of the dibrominated benzene ring requires a strong organic push for elution.
-
Detection & Quantitation: Monitor UV absorbance at 254 nm. Calculate relative purity via area normalization. If absolute quantitation is required, generate a calibration curve using a certified reference standard of 1,4-dibromo-2,3-dimethoxybenzene.
References
-
quantitative NMR purity determination organic synthesis - RSSL Source: RSSL URL:[Link]
-
Structural diversity and biological activity of natural p-terphenyls - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
Safety Operating Guide
1,4-Dibromo-2,3-dimethoxybenzene proper disposal procedures
Comprehensive Operational & Disposal Guide for 1,4-Dibromo-2,3-dimethoxybenzene
Executive Summary For researchers and drug development professionals, handling halogenated aromatics like 1,4-dibromo-2,3-dimethoxybenzene requires more than standard laboratory safety—it demands a rigorous, end-to-end lifecycle management strategy. This guide provides actionable, step-by-step methodologies for the safe synthetic utilization and EPA-compliant disposal of this compound, ensuring operational efficiency while mitigating severe environmental and health risks.
Chemical Profile & Hazard Characterization
Before integrating 1,4-dibromo-2,3-dimethoxybenzene into your synthetic pipeline, it is critical to understand its physicochemical properties and primary hazard vectors.
| Property | Value |
| Chemical Name | 1,4-Dibromo-2,3-dimethoxybenzene |
| CAS Number | 175844-47-0,[1] |
| Molecular Formula | C8H8Br2O2[2] |
| Molecular Weight | 295.96 g/mol [1],[2] |
| Primary Hazard Class | Halogenated Organic / Irritant |
| Critical Disposal Risk | Formation of Polybrominated Dioxins/Furans (PBDDs/PBDFs) upon improper combustion[3],[4] |
Mechanistic Safety: The "Why" Behind the Protocols
In pharmaceutical synthesis, 1,4-dibromo-2,3-dimethoxybenzene is frequently utilized as a precursor for novel bromophenols, which act as potent [5]. However, its heavily brominated aromatic ring poses a severe risk during the disposal phase.
If subjected to low-temperature combustion (e.g., non-compliant municipal incinerators or accidental fires), halogenated aromatics act as direct precursors to polyhalogenated dibenzo-p-dioxins and dibenzofurans[3]. The classifies these as persistent organic pollutants (POPs)[4]. They bioaccumulate in fatty tissues and are linked to severe endocrine disruption, immunotoxicity, and reproductive harm[3],[6]. Therefore, the disposal of this compound and its derivatives strictly requires high-temperature incineration (>1100°C) with rapid gas quenching to prevent the de novo synthesis of these toxins in the exhaust stream[7],.
Experimental Workflow: Safe Utilization & Waste Generation
To illustrate proper handling and pinpoint exactly where hazardous waste is generated, we detail a standard synthetic application: the O-demethylation of 1,4-dibromo-2,3-dimethoxybenzene using Boron Tribromide (BBr₃) to yield target bromophenols[5].
Step-by-Step Methodology:
-
Preparation: In a flame-dried, N₂-purged round-bottom flask, dissolve 1.0 equivalent of 1,4-dibromo-2,3-dimethoxybenzene in anhydrous dichloromethane (CH₂Cl₂). Cool the reaction vessel to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of BBr₃ (2.0 - 3.0 equivalents) in CH₂Cl₂ dropwise via a syringe[5].
-
Causality: BBr₃ reacts violently with moisture. The N₂ atmosphere and controlled temperature prevent explosive hydrolysis and the uncontrolled release of toxic HBr gas.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours to ensure complete ether cleavage[5].
-
Quenching: Recool the mixture to 0°C. Carefully add methanol dropwise, followed by distilled water[5].
-
Causality: Methanol safely solvolyzes the unreacted BBr₃ into volatile methyl borate, while water solubilizes the resulting inorganic boron salts, terminating the reaction safely.
-
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic (CH₂Cl₂) and aqueous layers. The organic layer contains the bromophenol product and trace unreacted starting material.
Waste Segregation & Disposal Protocols
The extraction phase of the workflow generates two distinct waste streams that must be rigorously segregated to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines.
Caption: Workflow for 1,4-Dibromo-2,3-dimethoxybenzene utilization and strict waste segregation.
Step-by-Step Disposal Plan:
-
Strict Segregation: The organic waste (CH₂Cl₂, trace brominated aromatics) MUST be placed in a dedicated, red-tagged "Halogenated Organic Waste" container[8].
-
Container Specifications: Utilize high-density polyethylene (HDPE) or glass containers equipped with vapor-tight, threaded caps[8]. Never leave funnels resting in the container, as this allows toxic vapors to escape into the laboratory environment.
-
Aqueous Waste Handling: The aqueous layer containing boron salts and methanol must be neutralized to a pH of 6-8 and collected in a separate "Aqueous Waste" carboy. Under no circumstances should any organic liquids be disposed of down a sink drain[8],[10].
-
Manifesting & Transport: Transfer the halogenated waste to an EPA-permitted RCRA hazardous waste transporter[9]. The manifest must clearly state the presence of brominated aromatics and chlorinated solvents (e.g., utilizing EPA Waste Code F002 for the CH₂Cl₂ solvent)[11].
-
Final Destruction: Ensure your waste management partner routes this specific stream to a commercial hazardous waste incinerator equipped with a rotary kiln and secondary combustion chamber operating above 1100°C[4],. The facility must utilize alkaline scrubbers to neutralize the generated HBr and HCl gases, ensuring zero emission of dioxins or furans[7].
Spill Response & Emergency Logistics
In the event of a spill involving 1,4-dibromo-2,3-dimethoxybenzene (either as a solid powder or dissolved in solvent):
-
Evacuate & Ventilate: Ensure the chemical hood exhaust is running on maximum. If the spill is outside the hood, evacuate the immediate area to prevent inhalation of halogenated dust or solvent vapors[8].
-
Containment: For solid spills, gently sweep into a chemical waste container using non-sparking tools, avoiding dust generation. For solution spills, apply inert absorbent pads[8].
-
Disposal of Spill Materials: All absorbent pads, gloves, and sweeping materials must be treated as Halogenated Organic Waste and disposed of following the strict incineration protocols outlined above[8].
References
-
Taylor & Francis. "Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products". Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
US Environmental Protection Agency (EPA). "Learn about Dioxin". US EPA.[Link]
-
US Environmental Protection Agency (EPA). "Hazardous Waste Management and RCRA Guidelines". US EPA. [Link]
Sources
- 1. 175844-47-0|1,4-Dibromo-2,3-dimethoxybenzene|BLD Pharm [bldpharm.com]
- 2. 175844-47-0,1,4-Dibromo-2,3-dimethoxybenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. archive.epa.gov [archive.epa.gov]
- 4. epa.gov [epa.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dioxins & Furans: The Most Toxic Chemicals Known to Science - EJnet.org [ejnet.org]
- 7. energyjustice.net [energyjustice.net]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. louisville.edu [louisville.edu]
- 11. wku.edu [wku.edu]
Navigating the Safe Handling of 1,4-Dibromo-2,3-dimethoxybenzene: A Guide for Laboratory Professionals
Authoritative Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Use, Storage, and Disposal of 1,4-Dibromo-2,3-dimethoxybenzene.
Hazard Identification and Risk Assessment: Understanding the Compound
1,4-Dibromo-2,3-dimethoxybenzene is a halogenated aromatic ether. Based on data from similar compounds like 1,4-Dibromo-2,5-dimethoxybenzene, it is prudent to consider this compound as hazardous. The primary hazards are anticipated to be:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][2][3][4][5]
The logical basis for these assumed hazards lies in the chemical nature of the compound. The benzene ring and bromine atoms can interact with biological tissues, leading to irritation.
Table 1: Hazard Classifications for Structurally Similar Compounds
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1][4] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2/2A | [1][4] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 | [1][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 1,4-Dibromo-2,3-dimethoxybenzene. The following provides a step-by-step guide to appropriate PPE selection and use.
Essential PPE
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[6] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Respiratory Protection:
-
For handling small quantities in a well-ventilated area, respiratory protection may not be required.
-
If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[7][8]
-
PPE Donning and Doffing Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves
Doffing Sequence:
-
Gloves
-
Lab Coat
-
Eye and Face Protection
-
Respirator
This sequence is designed to minimize the transfer of contaminants from the PPE to your skin and clothing.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 1,4-Dibromo-2,3-dimethoxybenzene will minimize exposure risks and ensure the safety of all laboratory personnel.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Keep the container tightly closed when not in use.
Handling Procedures
-
Engineering Controls: All handling of 1,4-Dibromo-2,3-dimethoxybenzene should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid Dust and Aerosol Formation: Use techniques that minimize the generation of dust or aerosols.[6][7][8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7] Do not eat, drink, or smoke in the laboratory.
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it into a labeled, sealed container for disposal. Avoid creating dust.[6][7][8]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of 1,4-Dibromo-2,3-dimethoxybenzene and its containers is crucial to protect the environment.
-
Waste Characterization: All waste containing this compound should be treated as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][3][4][9] Do not dispose of it down the drain or in the general trash.[6][7]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 1,4-Dibromo-2,3-dimethoxybenzene from preparation to disposal.
Caption: A streamlined workflow for the safe handling of 1,4-Dibromo-2,3-dimethoxybenzene.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7][8]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 1,4-Dibromo-2,3-dimethoxybenzene into your research endeavors, ensuring both personal safety and the integrity of your scientific outcomes.
References
- Angene Chemical. (2024). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 1,4-DIBROMO BENZENE MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2011, March 15). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Safe Handling of 1,4-Dibromobenzene-d4.
- Santa Cruz Biotechnology, Inc. (n.d.). 4 - SAFETY DATA SHEET.
- Chemwatch. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene.
- Thermo Fisher Scientific. (2025, September 05). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). 8 - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2010, February 26). Safety Data Sheet.
- CAMEO Chemicals - NOAA. (n.d.). 1,4-DIMETHOXYBENZENE.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. fishersci.com [fishersci.com]
- 10. 1,4-DIMETHOXYBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
